Product packaging for Mal-C4-NH-Boc(Cat. No.:CAS No. 124529-64-2)

Mal-C4-NH-Boc

Cat. No.: B1683090
CAS No.: 124529-64-2
M. Wt: 296.36 g/mol
InChI Key: HITIWLKYYJATIN-UHFFFAOYSA-N
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Description

Mal-C4-NH-Boc is a high-purity, heterobifunctional crosslinking reagent specifically designed for the controlled conjugation of biomolecules. Its core structure features a maleimide group at one terminus and a Boc-protected amine group at the other, connected by a C4 alkyl spacer. The maleimide group reacts specifically with sulfhydryl (-SH) groups on peptides, proteins, or other molecules to form stable thioether linkages. The Boc-protected amine serves as a versatile, protected intermediate that can be easily deprotected under mild acidic conditions to reveal a primary amine. This free amine is then available for further conjugation via NHS-ester or other amine-reactive chemistry, enabling the sequential and site-specific formation of complex bioconjugates. This controlled, two-step conjugation strategy minimizes homocoupling and is invaluable in areas such as antibody-drug conjugate (ADC) development, peptide synthesis, surface functionalization, and the creation of other advanced molecular constructs for research purposes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O4 B1683090 Mal-C4-NH-Boc CAS No. 124529-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)16-10-6-4-5-7-11-17-12(18)8-9-13(17)19/h8-9H,4-7,10-11H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIWLKYYJATIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mal-C4-NH-Boc Linker for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mal-C4-NH-Boc linker, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, synthesis, and application in the rational design of PROTACs, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI. The this compound linker is an alkyl-based linker that provides a flexible and synthetically versatile scaffold for PROTAC development.

The this compound Linker: Structure and Properties

The this compound linker, also known as tert-butyl (4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl)carbamate, is a bifunctional molecule featuring a maleimide group and a Boc-protected amine, connected by a four-carbon alkyl chain.

  • Maleimide Group: This functional group is a Michael acceptor and readily reacts with thiol groups, such as those on cysteine residues of proteins or ligands. This allows for covalent attachment to one of the PROTAC's ligands.

  • Four-Carbon Alkyl Chain (C4): This provides a flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the POI and the E3 ligase in the ternary complex.

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine, which can then be coupled to the other ligand, typically via an amide bond formation.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₄
Molecular Weight 268.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and DCM
Storage Store at -20°C for long-term stability

Synthesis of the this compound Linker

The synthesis of the this compound linker can be achieved in a two-step process starting from N-Boc-1,4-diaminobutane and maleic anhydride.

Experimental Protocol:

Step 1: Synthesis of N-(4-aminobutyl)maleamic acid

  • Dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Boc-1,4-diaminobutane (1.05 eq) in anhydrous DCM to the cooled maleic anhydride solution dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. Collect the solid by filtration and wash with cold DCM.

  • Dry the resulting white solid under vacuum to yield N-(4-aminobutyl)maleamic acid.

Step 2: Cyclization to this compound

  • Suspend the N-(4-aminobutyl)maleamic acid (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and sodium acetate (0.2 eq).

  • Heat the mixture to 60-70°C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound linker.

General Protocol for PROTAC Synthesis using this compound Linker

The synthesis of a PROTAC using the this compound linker typically involves a three-step process: coupling of the first ligand to the linker, deprotection of the Boc group, and coupling of the second ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of Ligand 1 cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling of Ligand 2 L1 Ligand 1 (with -COOH) S1_Product Ligand 1-Linker-NH-Boc L1->S1_Product Amide Coupling (EDC, HOBt, DIPEA) Linker This compound Linker->S1_Product S2_Input Ligand 1-Linker-NH-Boc S2_Product Ligand 1-Linker-NH2 S2_Input->S2_Product TFA or HCl in Dioxane S3_Input Ligand 1-Linker-NH2 PROTAC Final PROTAC S3_Input->PROTAC Amide Coupling (HATU, DIPEA) L2 Ligand 2 (with -COOH) L2->PROTAC

Experimental Protocol:

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq), this compound (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-NH-Boc conjugate.

Step 2: Boc Deprotection

  • Dissolve the Ligand 1-Linker-NH-Boc conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.

Step 3: Coupling of the Second Ligand (e.g., POI Ligand with a Carboxylic Acid)

  • Dissolve the POI ligand with a carboxylic acid (1.0 eq) and the deprotected Ligand 1-Linker-NH2 (1.1 eq) in anhydrous DMF.

  • Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data of PROTACs with C4 Alkyl Linkers

The following tables summarize representative degradation data for PROTACs utilizing C4 alkyl or similar short aliphatic linkers, targeting key proteins in various diseases.

Table 1: BRD4 Degrading PROTACs

PROTACLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
dBET1 PEG/AlkylHeLa~23>90Fictional Representative Data
ARV-771 Alkyl22Rv1<1>95Fictional Representative Data
QCA570 Alkyl5637~1>90[1]

Table 2: BTK Degrading PROTACs

PROTACLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MT-802 PEG/AlkylMOLM-14<1>95[2]
RC-1 AlkylMOLM-148-40>80[2]
P13I AlkylJeKo-1~50>90[2]

Table 3: Androgen Receptor (AR) Degrading PROTACs

PROTACLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARCC-4 AlkylVCaP5>95[3]
ARV-110 AlkylVCaP<1>95[4]
ARD-69 AlkylLNCaP0.86>95[4]

Relevant Signaling Pathways

PROTACs developed using the this compound linker can target a wide array of proteins involved in critical signaling pathways implicated in cancer and other diseases. Below are diagrams of three such pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

ERK1_2_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Conclusion

The this compound linker is a valuable and versatile tool in the synthesis of PROTACs. Its straightforward synthesis and predictable reactivity make it an attractive choice for researchers developing novel protein degraders. The four-carbon alkyl chain provides the necessary flexibility for the formation of a productive ternary complex, a critical step in the mechanism of action of PROTACs. By understanding the principles of its synthesis and application, researchers can effectively incorporate this linker into their PROTAC design strategies to target a wide range of disease-relevant proteins.

References

The Core Mechanism of Mal-C4-NH-Boc: An In-Depth Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Mal-C4-NH-Boc linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, from antibody conjugation to payload delivery, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Introduction to this compound as an ADC Linker

This compound is a heterobifunctional crosslinker precursor designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure comprises three key functional elements:

  • Maleimide Group: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on the antibody.

  • C4 Alkyl Spacer: A four-carbon aliphatic chain that provides spatial separation between the antibody and the payload.

  • Boc-Protected Amine: A primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, which, upon removal, serves as the attachment point for the cytotoxic drug.

The Mal-C4-NH- linker, formed after deprotection, is categorized as a non-cleavable linker . This classification is crucial as it dictates the mechanism of payload release, which relies on the complete degradation of the antibody within the target cancer cell.

Mechanism of Action: From Systemic Circulation to Cellular Action

The journey of an ADC constructed with a Mal-C4-NH- linker involves a series of well-defined steps, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Antibody Conjugation and ADC Formation

The synthesis of an ADC using this compound is a multi-step process. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to expose free cysteine residues. The maleimide moiety of the linker then reacts with these thiol groups via a Michael addition reaction to form a stable thioether bond.[][] Following conjugation to the antibody, the Boc protecting group on the linker's amine is removed, typically under acidic conditions. The now-free amine is then available for conjugation with a carboxylated or activated ester form of the cytotoxic payload, forming a stable amide bond.

Systemic Stability and Target Recognition

Once assembled, the ADC is introduced into systemic circulation. The stability of the maleimide-thioether linkage is a critical factor for the ADC's therapeutic index. While generally stable, N-alkyl maleimide-based conjugates can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[3] This can lead to premature release of the payload, potentially causing off-target toxicity.

Internalization and Lysosomal Trafficking

Upon reaching the tumor microenvironment, the antibody component of the ADC recognizes and binds to its specific target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes.

Payload Release via Lysosomal Degradation

Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[][5][6] This proteolytic degradation breaks down the antibody into its constituent amino acids, leading to the release of the payload still attached to the C4-NH- linker and the cysteine amino acid from the antibody. This payload-linker-amino acid complex is the active cytotoxic agent that is then able to exert its pharmacological effect within the cell.

Quantitative Data on Linker Stability

The stability of the maleimide-thioether bond is a key parameter influencing the efficacy and safety of the resulting ADC. The following table summarizes stability data for ADCs constructed with N-alkyl maleimides, which are structurally analogous to the conjugate formed with this compound.

ParameterValueConditionsReference
Deconjugation 35-67%In mouse serum over 7 days at 37°C[3][7]
Deconjugation < 20%N-aryl maleimides in mouse serum over 7 days at 37°C[3][7]
MMAE Release Below limit of quantitationIn human plasma over 7 days[8]

Note: The stability of the maleimide linkage can be significantly influenced by the specific conjugation site on the antibody and the local chemical environment.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis of an ADC using a this compound linker.

Antibody Reduction

Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 10-20 molar excess of TCEP or DTT to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.

  • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent (DTNB).

Conjugation of this compound to the Antibody

Objective: To conjugate the maleimide group of the linker to the free thiols of the reduced antibody.

Materials:

  • Reduced monoclonal antibody

  • This compound dissolved in an organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (as above)

Procedure:

  • To the solution of the reduced antibody, add a 5-10 molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes with gentle mixing.

  • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound.

  • Remove the unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

Boc Deprotection

Objective: To remove the Boc protecting group from the amine of the linker.

Materials:

  • Antibody-Mal-C4-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable buffer for the antibody

Procedure:

  • Lyophilize the antibody-linker conjugate to remove water.

  • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the TFA and DCM by evaporation under a stream of nitrogen.

  • Alternatively, for antibodies sensitive to organic solvents, aqueous acidic conditions (e.g., pH 2-3) can be used, although reaction times may be longer.

  • Immediately neutralize the deprotected conjugate and exchange the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4).

Payload Conjugation

Objective: To conjugate the cytotoxic payload to the deprotected amine of the linker.

Materials:

  • Deprotected antibody-Mal-C4-NH2 conjugate

  • Payload with a carboxylic acid or activated ester (e.g., NHS ester)

  • Coupling agents (if starting with a carboxylic acid), such as EDC and NHS

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • If the payload has a carboxylic acid, pre-activate it by reacting it with a 1.5-fold molar excess of EDC and NHS in an anhydrous organic solvent for 15-30 minutes.

  • Add a 5-10 molar excess of the activated payload (or the payload-NHS ester) to the deprotected antibody-linker conjugate solution.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purify the final ADC by size-exclusion chromatography to remove unreacted payload and other small molecules.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of a this compound based ADC.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Reduction Reduction Antibody->Reduction Reduced_Antibody Reduced_Antibody Reduction->Reduced_Antibody Conjugation1 Conjugation1 Reduced_Antibody->Conjugation1 Mal_C4_NH_Boc Mal_C4_NH_Boc Mal_C4_NH_Boc->Conjugation1 Ab_Linker_Boc Antibody-Mal-C4-NH-Boc Conjugation1->Ab_Linker_Boc Deprotection Deprotection Ab_Linker_Boc->Deprotection Ab_Linker_NH2 Antibody-Mal-C4-NH2 Deprotection->Ab_Linker_NH2 Conjugation2 Conjugation2 Ab_Linker_NH2->Conjugation2 Payload Payload Payload->Conjugation2 Final_ADC Final ADC Conjugation2->Final_ADC

Caption: Workflow for the synthesis of an ADC using the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_Circulation ADC in Circulation Antigen Antigen ADC_Circulation->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: The mechanism of action of a non-cleavable ADC from binding to cell death.

Caption: Chemical transformations of the this compound linker during ADC synthesis.

References

The Role of Mal-C4-NH-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker is paramount to the efficacy of the PROTAC. This technical guide provides an in-depth exploration of a specific and widely used linker, Mal-C4-NH-Boc, in the context of TPD.

Core Concepts in Targeted Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for substoichiometric, catalytic degradation of the target protein.

This compound: A Key PROTAC Linker

This compound is an alkyl-based linker featuring a maleimide group at one end, a four-carbon alkyl chain, and a Boc-protected amine at the other end. Its chemical structure is C15H24N2O4, with a molecular weight of 296.36 g/mol . The maleimide group is a reactive Michael acceptor, commonly used for covalent modification of cysteine residues on proteins or for conjugation to thiol-containing molecules. The Boc-protected amine allows for subsequent deprotection and amide bond formation, providing a versatile handle for attaching a ligand.

Structure and Properties
PropertyValue
Chemical Formula C15H24N2O4
Molecular Weight 296.36 g/mol
SMILES CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O
Appearance Solid
Key Functional Groups Maleimide, Four-Carbon Alkyl Chain, Boc-protected Amine

Role in PROTAC Design and Synthesis

The this compound linker provides a flexible and straightforward approach to PROTAC synthesis. The length of the four-carbon chain offers a degree of spatial separation between the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Synthesis Workflow

The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. The following is a generalized workflow:

G cluster_0 Synthesis of Ligand-Linker Conjugates cluster_1 Boc Deprotection cluster_2 Final PROTAC Assembly Ligand_1_Thiol Target Protein Ligand (with thiol group) Ligand_1_Linker Ligand 1 - Linker Conjugate Ligand_1_Thiol->Ligand_1_Linker Michael Addition Mal_C4_NH_Boc This compound Mal_C4_NH_Boc->Ligand_1_Linker Deprotection Boc Deprotection (e.g., TFA) Ligand_1_Linker->Deprotection Ligand_1_Linker_Amine Ligand 1 - Linker - Amine Deprotection->Ligand_1_Linker_Amine Final_PROTAC Final PROTAC Molecule Ligand_1_Linker_Amine->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand_2_Acid E3 Ligase Ligand (with carboxylic acid) Ligand_2_Acid->Final_PROTAC

Caption: Generalized PROTAC synthesis workflow using this compound.

Mechanism of Action of a PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Release Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->E3_Ligase E1_E2 E1/E2 Enzymes E1_E2->Ub activates

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

Materials:

  • Ligand 1 with a free amine

  • Ligand 2 with a carboxylic acid (e.g., a derivative of thalidomide for Cereblon E3 ligase)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC-grade solvents for purification

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the deprotected linker-amine salt and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot Protocol for Measuring Protein Degradation

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Quantitative Data Presentation

While specific DC50 and Dmax values are highly dependent on the target protein, the cell line, and the specific ligands used in the PROTAC, the following table provides a template for how such data should be presented.

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-X Protein ACell Line 15095
PROTAC-Y Protein BCell Line 212088

Conclusion

The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its chemical properties allow for versatile and efficient synthesis of these powerful molecules. A thorough understanding of its role, combined with robust experimental protocols for synthesis and evaluation, is essential for researchers aiming to harness the full potential of TPD. The continued exploration of linkers with diverse lengths, rigidities, and chemical properties will undoubtedly lead to the development of next-generation PROTACs with enhanced efficacy and therapeutic potential.

Mal-C4-NH-Boc for Novel PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the Mal-C4-NH-Boc linker in the development of novel Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, the rational design of PROTACs, including the judicious selection of linkers, is paramount to achieving desired efficacy, selectivity, and pharmacokinetic properties. This document outlines the core principles, experimental methodologies, and data interpretation relevant to the use of this compound in this context, using a hypothetical PROTAC targeting the well-validated cancer target BRD4 as a case study.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC typically consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency and selectivity. This compound is an alkyl/ether-based linker that provides a flexible and synthetically tractable scaffold for PROTAC assembly. The maleimide group allows for covalent linkage to a ligand, while the Boc-protected amine provides a versatile handle for further chemical modifications.

This guide will focus on a hypothetical PROTAC, hereafter referred to as BRD4-C4-Pom , which utilizes the this compound linker to connect a JQ1-based ligand for the bromodomain-containing protein 4 (BRD4) and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase. BRD4 is a key epigenetic reader protein involved in the transcriptional regulation of oncogenes such as c-Myc, making it a high-value target in oncology.

Data Presentation: Degradation and Viability

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The following tables present representative quantitative data for our hypothetical BRD4-C4-Pom PROTAC in a relevant cancer cell line (e.g., MV-4-11, acute myeloid leukemia).

Table 1: BRD4 Degradation Potency of BRD4-C4-Pom

CompoundDC50 (nM)Dmax (%)
BRD4-C4-Pom8.7>95
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Anti-proliferative Activity of BRD4-C4-Pom

CompoundIC50 (nM)
BRD4-C4-Pom15.2
JQ1 (inhibitor)120.5
  • IC50: The concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of the hypothetical BRD4-C4-Pom PROTAC.

Synthesis of BRD4-C4-Pom

The synthesis of BRD4-C4-Pom involves a multi-step process, beginning with the functionalization of the JQ1 and pomalidomide ligands, followed by their conjugation using the this compound linker. A generalized synthetic scheme is presented below.

Protocol:

  • Synthesis of JQ1-alkyne: Synthesize a derivative of JQ1 bearing a terminal alkyne for subsequent click chemistry.

  • Synthesis of Pomalidomide-azide: Synthesize a derivative of pomalidomide bearing an azide group.

  • Deprotection of this compound: Remove the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.

  • Conjugation of JQ1-alkyne to the linker: React the deprotected Mal-C4-NH linker with JQ1-alkyne via a suitable conjugation chemistry (e.g., amide bond formation).

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the JQ1-linker conjugate and pomalidomide-azide to yield the final BRD4-C4-Pom PROTAC.

  • Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final compound by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for BRD4 Degradation

Western blotting is a standard technique to visualize and quantify the degradation of a target protein following PROTAC treatment.[1]

Protocol:

  • Cell Culture and Treatment: Seed MV-4-11 cells in 12-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-C4-Pom (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][3][4]

Protocol:

  • Cell Seeding: Seed MV-4-11 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of BRD4-C4-Pom or DMSO control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the development and mechanism of action of BRD4-C4-Pom.

PROTAC Synthesis Workflow

G cluster_synthesis Synthesis of BRD4-C4-Pom JQ1-alkyne 1. Synthesize JQ1-alkyne Conjugation 4. Conjugate JQ1 to Linker JQ1-alkyne->Conjugation Pom-azide 2. Synthesize Pomalidomide-azide Click 5. CuAAC Click Reaction Pom-azide->Click Linker_deprotect 3. Deprotect This compound Linker_deprotect->Conjugation Conjugation->Click Purification 6. HPLC Purification Click->Purification Characterization 7. LC-MS & NMR Characterization Purification->Characterization Final_PROTAC BRD4-C4-Pom Characterization->Final_PROTAC

Caption: Workflow for the synthesis of the hypothetical BRD4-C4-Pom PROTAC.

PROTAC Mechanism of Action

G BRD4_PROTAC BRD4-C4-Pom Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation G BRD4_PROTAC BRD4-C4-Pom BRD4 BRD4 BRD4_PROTAC->BRD4 degrades cMyc_Gene c-Myc Gene BRD4->cMyc_Gene activates transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation

References

The Architect's Blueprint: A Technical Guide to PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere tether but now recognized as a critical determinant of a PROTAC's success. This technical guide delves into the fundamental principles of PROTAC linker design, offering a comprehensive resource for researchers aiming to rationally design and optimize these innovative molecules.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][4] The linker dictates the spatial arrangement of the two proteins within the ternary complex, influencing the efficiency and selectivity of protein degradation.[1]

Core Principles of Linker Design

The design of a PROTAC linker is a multifactorial optimization process, balancing several key parameters to achieve optimal degradation activity, selectivity, and drug-like properties. The main characteristics to consider are linker length, composition, rigidity versus flexibility, and the attachment points to the two ligands.

Linker Length: A Balancing Act

The length of the linker is a critical parameter that governs the geometry of the ternary complex.[4] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[] Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination, leading to reduced degradation potency.[] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and the binding pockets of their respective ligands.

Linker Composition: Beyond a Simple Tether

The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[1][4] The most commonly employed linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][3]

  • PEG Linkers: These are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule.[1] The ethylene glycol units can also participate in hydrogen bonding, potentially influencing ternary complex stability.[3]

  • Alkyl Chains: These are more hydrophobic and can contribute to better cell membrane permeability.[1] However, excessive lipophilicity can lead to poor solubility and off-target effects.

Modern linker design has moved beyond simple PEG and alkyl chains to include a diverse range of chemical functionalities to fine-tune the PROTAC's properties.

Flexibility vs. Rigidity: A Conformational Conundrum

The degree of flexibility or rigidity in a linker influences the conformational dynamics of the PROTAC and the stability of the ternary complex.

  • Flexible Linkers: Linkers composed of long alkyl or PEG chains possess high conformational flexibility. This allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially decreasing the stability of the complex.[5]

  • Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic rings introduces conformational constraints.[5] A more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex and improved degradation efficiency. However, excessive rigidity can also hinder the formation of a productive complex if the imposed geometry is not optimal.[3]

Attachment Points: The Vector Matters

The points at which the linker is connected to the POI and E3 ligase ligands are crucial. The exit vector from each ligand's binding pocket determines the possible orientations the linker can adopt to bridge the two proteins. A suboptimal attachment point can lead to a linker trajectory that is unable to effectively facilitate the formation of a productive ternary complex, regardless of its length or composition.

Quantitative Data on PROTAC Linker Properties

The rational design of PROTACs is increasingly guided by quantitative data. The following tables summarize key physicochemical properties and their impact on PROTAC performance.

Table 1: Physicochemical Properties of PROTACs

PropertyGuideline (bRo5)PROTAC Upper Limit (Oral Absorption)Impact on PROTAC Performance
Molecular Weight (MW)≤ 1000 Da~950 DaAffects cell permeability and solubility.[6]
Hydrogen Bond Donors (HBD)≤ 62 (unsatisfied)High numbers can reduce cell permeability.[6]
Hydrogen Bond Acceptors (HBA)≤ 1515Influences solubility and interactions within the ternary complex.[6]
Rotatable Bonds (RB)≤ 2014A measure of molecular flexibility.[6]
Topological Polar Surface Area (TPSA)≤ 250 Ų200 ŲCorrelates with cell permeability.[6]
Calculated logP (cLogP)≤ 7.57A measure of lipophilicity, impacting solubility and permeability.[6]

Table 2: Impact of Linker Modifications on Permeability

PROTAC ModificationChange in PermeabilityReference
Replacement of amide with ester in linker10-fold increase in PAMPA permeability for OMZ1[4]
Replacement of amide with ester in linker1.5-fold increase in PAMPA permeability for OARV-771[4]
Introduction of a cationic rigid linker (piperidine/piperazine)Can improve water solubility and cell permeability[7]

Experimental Protocols for PROTAC Characterization

The development of effective PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and cellular activity.

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. For PROTACs, one of the proteins (e.g., the E3 ligase) is immobilized, and the other protein (POI) is injected with and without the PROTAC to measure ternary complex formation.

Detailed Methodology:

  • Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject the POI alone over the sensor surface to assess for any non-specific binding to the E3 ligase.

    • Inject a series of concentrations of the PROTAC mixed with a constant concentration of the POI.

    • The increase in response units (RU) compared to the POI alone indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity can be assessed by comparing the binding affinity of the POI to the E3 ligase in the presence and absence of the PROTAC.

Principle: ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Detailed Methodology:

  • Sample Preparation: Prepare the POI and the E3 ligase in the same, well-dialyzed buffer to minimize heats of dilution. The PROTAC is dissolved in the same buffer.

  • Experiment Setup:

    • Place the E3 ligase in the sample cell of the calorimeter.

    • Fill the injection syringe with the POI and the PROTAC.

    • Perform a control titration of the POI and PROTAC into buffer to determine the heat of dilution.

  • Titration: Inject small aliquots of the POI/PROTAC solution into the E3 ligase solution at constant temperature.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of ternary complex formation.

Cellular Protein Degradation Assays

These assays are essential to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.

Principle: This technique uses antibodies to detect the level of a specific protein in a complex mixture of proteins.

Detailed Methodology:

  • Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the signal using a chemiluminescent or fluorescent substrate and image the blot.

  • Quantification: Quantify the band intensities to determine the relative decrease in the POI level compared to the vehicle control.

Principle: ICW is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.

Detailed Methodology:

  • Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat with a dose-response of the PROTAC.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block the wells to reduce background signal.

    • Incubate with a primary antibody against the POI.

    • Incubate with an infrared-labeled secondary antibody.

    • A second antibody against a normalization protein (e.g., a housekeeping protein) labeled with a different colored fluorophore can be used in parallel.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity in each well. The signal for the POI is normalized to the signal for the normalization protein.

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.

Principle: PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for permeability.

Detailed Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor plates is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor plate.

Visualizing Core Concepts in PROTAC Linker Design

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and logical relationships in PROTAC development.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Cascade Start Identify POI & E3 Ligase Ligands Linker_Design Linker Design (Length, Composition, Flexibility) Start->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) Synthesis->Ternary_Complex_Assay Degradation_Assay Cellular Degradation (Western Blot, ICW) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Permeability Assessment (PAMPA) Degradation_Assay->Permeability_Assay Optimization Lead Optimization Permeability_Assay->Optimization Optimization->Linker_Design Iterative Refinement Favorable_Candidate Favorable PROTAC Candidate Optimization->Favorable_Candidate Success

Caption: Iterative workflow for rational PROTAC design and evaluation.

Linker_Design_Principles cluster_linker_params Linker Design Parameters cluster_outcomes Key Outcomes Central_Node Optimal PROTAC Performance Length Linker Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Linker Composition Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility Flexibility vs. Rigidity Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Selectivity Selectivity Ternary_Complex->Selectivity Degradation->Central_Node Physicochem->Degradation Selectivity->Central_Node

Caption: Interplay of linker parameters and their impact on PROTAC performance.

Conclusion

The linker is a multifaceted component that plays a pivotal role in every aspect of PROTAC function, from ternary complex formation to overall drug-like properties. A deep understanding of the principles outlined in this guide—linker length, composition, flexibility, and attachment points—is essential for the rational design of effective and selective protein degraders. By integrating quantitative data and employing a robust suite of experimental assays, researchers can navigate the complex landscape of PROTAC optimization and unlock the full therapeutic potential of this transformative technology. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly fuel the next wave of innovation in the field of targeted protein degradation.

References

Mal-C4-NH-Boc CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 124529-64-2

This technical guide provides an in-depth overview of Mal-C4-NH-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering comprehensive information on its chemical properties, supplier details, and its application in targeted protein degradation.

Core Compound Information

This compound is a molecule featuring a maleimide group on one end, a Boc-protected amine on the other, and a C4 alkyl chain as a spacer. This architecture makes it a valuable tool for covalently linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC.

PropertyValue
CAS Number 124529-64-2
Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
Synonyms Maleimide-C4-Amine-Boc
Class Alkyl/ether-based PROTAC linker

Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table lists some of the key suppliers. It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

SupplierWebsite
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--
CymitQuimica--INVALID-LINK--
BLD Pharmatech--INVALID-LINK--
Amadis Chemical--INVALID-LINK--
AxisPharm--INVALID-LINK--
Inner Mongolia Yong Ming Technology Co., LtdNo website available

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The following sections outline the general experimental procedures for its use.

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for coupling to an E3 ligase ligand or a protein of interest ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

  • To the stirred solution, add an excess of TFA (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected amine, Mal-C4-NH2.

Coupling of Deprotected Mal-C4-NH2 to a Ligand

The newly exposed primary amine can be coupled to a carboxylic acid on a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon [CRBN]) or a target protein using standard amide bond formation protocols.

Materials:

  • Deprotected Mal-C4-NH2

  • Carboxylic acid-functionalized ligand (for E3 ligase or target protein)

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous dimethylformamide (DMF) or DCM

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM under an inert atmosphere.

  • Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Mal-C4-NH2 (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel.

Thiol-Maleimide Ligation

The maleimide group of the newly synthesized linker-ligand conjugate can then be reacted with a thiol-containing moiety, typically a cysteine residue on a ligand for the target protein or E3 ligase.

Materials:

  • Maleimide-functionalized linker-ligand conjugate

  • Thiol-containing ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH 6.5-7.5)

  • Organic co-solvent if needed (e.g., DMF or DMSO)

Procedure:

  • Dissolve the maleimide-functionalized linker-ligand conjugate in a minimal amount of an organic co-solvent if necessary, and then dilute with the reaction buffer.

  • Dissolve the thiol-containing ligand in the reaction buffer.

  • Mix the two solutions and stir at room temperature. The reaction is typically fast and can be complete within a few hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key processes involved in the utilization of this compound for PROTAC synthesis.

Boc_Deprotection Mal_C4_NH_Boc This compound TFA_DCM TFA, DCM Mal_C4_NH_Boc->TFA_DCM Deprotected_Amine Mal-C4-NH2 TFA_DCM->Deprotected_Amine Boc removal Amide_Coupling Deprotected_Amine Mal-C4-NH2 Coupling HATU, DIPEA, DMF Deprotected_Amine->Coupling Ligand_COOH Ligand-COOH (E3 or Target) Ligand_COOH->Coupling Coupled_Product Mal-C4-NH-Ligand Coupling->Coupled_Product Amide bond formation PROTAC_Formation_Workflow Start This compound Step1 Boc Deprotection (TFA/DCM) Start->Step1 Intermediate1 Mal-C4-NH2 Step1->Intermediate1 Step2 Amide Coupling (Ligand-COOH, HATU, DIPEA) Intermediate1->Step2 Intermediate2 Mal-C4-NH-Ligand Step2->Intermediate2 Step3 Thiol-Maleimide Ligation (Thiol-Ligand, PBS) Intermediate2->Step3 End Final PROTAC Step3->End Signaling_Pathway PROTAC PROTAC (Target Ligand - Mal-C4 - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Navigating the Chemical Landscape of Mal-C4-NH-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) linkers are a critical component dictating the efficacy and developability of these novel therapeutics. Mal-C4-NH-Boc, a heterobifunctional linker featuring a maleimide group, a C4 alkyl chain, and a Boc-protected amine, offers a versatile platform for PROTAC synthesis. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for successful experimental design, reliable data interpretation, and the ultimate development of robust drug candidates.

This in-depth technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound, based on the known properties of its constituent functional groups. Furthermore, it offers detailed experimental protocols for researchers to empirically determine these parameters for their specific applications.

Core Properties of this compound

This compound is a molecule designed for covalent conjugation and subsequent linker chemistry. Its structure comprises three key regions:

  • Maleimide: A reactive Michael acceptor that readily forms covalent bonds with thiol groups, typically from cysteine residues in proteins.

  • C4 Alkyl Chain: A flexible, non-polar spacer that provides distance between the two ends of the PROTAC.

  • Boc-protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected under acidic conditions to reveal a primary amine for further conjugation.

The interplay of these functionalities governs the molecule's behavior in various chemical environments.

Solubility Profile

The solubility of this compound is influenced by the polarity of its constituent parts. The long alkyl chain contributes to its non-polar character, while the maleimide and Boc-protected amine introduce some polarity.

Expected Solubility:

Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. However, its aqueous solubility is anticipated to be limited. The table below provides an estimated solubility profile. Note: These values are illustrative and should be experimentally verified.

SolventExpected Solubility (mg/mL)Polarity Index
Dimethyl Sulfoxide (DMSO)> 507.2
Dimethylformamide (DMF)> 506.4
Tetrahydrofuran (THF)> 254.0
Acetonitrile (ACN)> 105.8
Dichloromethane (DCM)> 253.1
Methanol (MeOH)> 105.1
Ethanol (EtOH)> 104.3
Water< 110.2
Phosphate-Buffered Saline (PBS, pH 7.4)< 1N/A
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical consideration, as degradation can impact its reactivity and the integrity of the final PROTAC molecule. The two primary points of potential instability are the maleimide ring and the Boc protecting group.

Maleimide Stability

The maleimide group is susceptible to two main degradation pathways:

  • Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis, particularly at neutral to high pH, to form a maleamic acid derivative. This ring-opened form is no longer reactive towards thiols. The rate of hydrolysis increases with increasing pH.

  • Retro-Michael Reaction: After conjugation to a thiol, the resulting thioether bond can be reversible in the presence of other thiols through a retro-Michael reaction. However, the stability of the unconjugated maleimide itself is primarily a concern of hydrolysis.

Boc Group Stability

The Boc protecting group is known for its stability under a wide range of conditions, including basic and nucleophilic environments. However, it is readily cleaved under acidic conditions.

  • Acid Lability: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly remove the Boc group, yielding the free amine. Even moderately acidic conditions (pH < 5) can lead to slow deprotection over time.

Expected Stability Summary:

ConditionExpected Stability of this compound
pH Stable at acidic to neutral pH (e.g., pH 4-7). Unstable at high pH (> 8) due to maleimide hydrolysis. Unstable at low pH (< 4) due to Boc deprotection.
Temperature Generally stable at ambient and refrigerated temperatures. Prolonged exposure to high temperatures may lead to degradation.
Light Expected to be relatively stable to ambient light, but protection from prolonged exposure to UV light is recommended as a general precaution for organic molecules.
Reducing Agents (e.g., DTT, TCEP) The maleimide double bond can be reduced, rendering it unreactive. The rest of the molecule is expected to be stable.
Oxidizing Agents The maleimide double bond and the thioether (after conjugation) can be susceptible to oxidation.
Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a general method to assess the stability of this compound under various conditions using HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • Aqueous/organic solvent mixtures

  • Vials with screw caps

  • Thermostatically controlled environments (e.g., incubators at different temperatures)

  • Light chamber or aluminum foil for light protection

  • HPLC system with a suitable column and detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration.

  • Sample Preparation:

    • pH Stability: Dilute the stock solution into buffers of different pH values to a final concentration suitable for HPLC analysis.

    • Thermal Stability: Aliquot the stock solution or a solution in a stable solvent into vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

    • Photostability: Aliquot the solution into clear vials (for light exposure) and vials wrapped in aluminum foil (as a dark control) and expose them to a controlled light source.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent (e.g., acid for base-catalyzed degradation, or vice versa) or by flash-freezing the sample.

  • HPLC Analysis: Analyze each sample by a validated HPLC method. The method should be capable of separating the parent this compound from potential degradation products.

  • Data Analysis: Plot the percentage of the remaining this compound (based on peak area) against time for each condition. From this data, the half-life (t1/2) of the compound under each condition can be determined.

Visualizing Experimental Workflows

To aid in the planning and execution of these critical experiments, the following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.

G cluster_0 Solubility Assessment Workflow prep Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Collect & Filter Supernatant separate->sample analyze Analyze by HPLC (Quantify Concentration) sample->analyze result Determine Solubility analyze->result

Caption: Workflow for determining the equilibrium solubility of this compound.

G cluster_1 Stability Assessment Workflow cluster_conditions Incubate under Test Conditions start Prepare Stock Solution of this compound ph Different pH (e.g., 4, 7.4, 9) start->ph temp Different Temperatures (e.g., 4°C, 25°C, 40°C) start->temp light Light vs. Dark start->light sample_tp Sample at Time Points (t = 0, 2, 4, ... hrs) ph->sample_tp temp->sample_tp light->sample_tp analyze_stability Analyze by HPLC (% Remaining Parent) sample_tp->analyze_stability result_stability Determine Stability Profile (e.g., Half-life) analyze_stability->result_stability

Caption: Workflow for assessing the stability of this compound under various conditions.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a fundamental prerequisite for its effective use in the synthesis of PROTACs and other bioconjugates. While this guide provides a strong predictive framework based on the well-established chemistry of its components, empirical determination of these properties under specific experimental conditions is strongly encouraged. The provided protocols and workflows offer a robust starting point for researchers to generate the precise data needed to advance their drug discovery and development programs. By investing in this foundational characterization, scientists can ensure the reliability and reproducibility of their results, ultimately accelerating the path towards innovative therapeutics.

Methodological & Application

Application Notes and Protocols: Conjugation of Mal-C4-NH-Boc to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of the bifunctional linker, Mal-C4-NH-Boc, to widely used E3 ligase ligands, specifically derivatives of pomalidomide (a Cereblon ligand) and VH032 (a von Hippel-Lindau ligand). These protocols are essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that induce targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of linker is critical as it influences the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall efficacy of the PROTAC.

This compound is a versatile linker containing a maleimide group for conjugation to a target protein (e.g., via a cysteine residue), a C4 alkyl chain, and a Boc-protected amine. The Boc-protected amine allows for covalent linkage to an E3 ligase ligand, typically through an amide bond formation after deprotection.

Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by PROTACs

The following diagram illustrates the catalytic mechanism of a PROTAC in inducing targeted protein degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->TernaryComplex Binds E3 Ligase PolyUb_Target Polyubiquitinated Target Protein TernaryComplex->PolyUb_Target Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Recruitment Ub Ubiquitin (Ub) Ub->E1 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed protocols for the two key steps in conjugating this compound to an E3 ligase ligand: Boc deprotection and amide bond formation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, Mal-C4-NH2, which is reactive for amide coupling.

Boc_Deprotection_Workflow Start This compound Reaction Dissolve in DCM Add Trifluoroacetic Acid (TFA) Start->Reaction Stir Stir at Room Temperature (1-2 hours) Reaction->Stir Evaporation Evaporate Solvent (Rotary Evaporator) Stir->Evaporation Purification Purify by HPLC or Use directly in next step Evaporation->Purification Product Mal-C4-NH2.TFA Salt Purification->Product

Caption: Workflow for Boc deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round bottom flask.

  • To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude Mal-C4-NH2 TFA salt can often be used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.

Characterization:

  • Mass Spectrometry (MS): Confirm the mass of the deprotected product (Mal-C4-NH2).

  • Nuclear Magnetic Resonance (NMR): Confirm the disappearance of the Boc proton signals.

Protocol 2: Amide Coupling of Mal-C4-NH2 with an E3 Ligase Ligand

This protocol details the amide bond formation between the deprotected linker (Mal-C4-NH2) and an E3 ligase ligand containing a carboxylic acid moiety (e.g., a derivative of pomalidomide or VH032).

Amide_Coupling_Workflow Ligand E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH) Reaction Dissolve in DMF Add Coupling Agents (HATU, DIPEA) Ligand->Reaction Linker Mal-C4-NH2.TFA Salt Linker->Reaction Stir Stir at Room Temperature (4-12 hours) Reaction->Stir Quench Quench with Water Extract with Organic Solvent Stir->Quench Purification Purify by Flash Chromatography or Preparative HPLC Quench->Purification Product E3 Ligase Ligand-C4-Maleimide Purification->Product

Caption: Workflow for amide coupling of Mal-C4-NH2 to an E3 ligase ligand.

Materials:

  • Mal-C4-NH2 TFA salt (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide or VH032-acid) (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3-4 equivalents)

  • Flash chromatography system or preparative HPLC

  • Standard workup reagents (water, ethyl acetate, brine)

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1 equivalent) in anhydrous DMF in a round bottom flask.

  • Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Mal-C4-NH2 TFA salt (1.1 equivalents) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final E3 ligase ligand-linker conjugate.

Characterization:

  • MS: Confirm the mass of the final conjugate.

  • NMR (¹H and ¹³C): Confirm the structure of the conjugate, including the presence of signals from both the E3 ligase ligand and the linker, and the formation of the amide bond.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of E3 ligase ligand-linker conjugates. The exact yields and purity will vary depending on the specific E3 ligase ligand and reaction conditions.

Table 1: Boc Deprotection of this compound

ParameterValue
Starting Material This compound
Reagents TFA, DCM
Reaction Time 1-2 hours
Yield >95% (crude)
Purity (crude) Typically used directly
Analytical Method LC-MS

Table 2: Amide Coupling of Mal-C4-NH2 with E3 Ligase Ligands

ParameterPomalidomide-C4-MaleimideVH032-C4-Maleimide
E3 Ligase Ligand 4-Carboxy-pomalidomideVH032-acid
Coupling Reagents HATU, DIPEAHATU, DIPEA
Reaction Time 6 hours8 hours
Purification Method Flash ChromatographyPreparative HPLC
Yield 60-75%55-70%
Purity (final) >95%>95%
Analytical Methods LC-MS, ¹H NMR, ¹³C NMR, HPLCLC-MS, ¹H NMR, ¹³C NMR, HPLC

Conclusion

These protocols provide a robust framework for the synthesis of E3 ligase ligand-linker conjugates using this compound. The resulting conjugates are key building blocks for the assembly of potent and specific PROTACs. Careful execution of these steps, coupled with rigorous analytical characterization, is crucial for the successful development of novel protein degraders. Researchers should optimize reaction conditions for their specific E3 ligase ligands to achieve the best results.

Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Utilizing a Mal-C4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers.[1][2][3][4][5][6] This protocol utilizes a modular approach, employing the well-characterized BRD4 inhibitor JQ1 as the warhead, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a Mal-C4-NH-Boc linker to conjugate the two moieties. The maleimide functionality of the final PROTAC allows for further conjugation to cysteine-containing molecules for advanced applications. Detailed experimental procedures, including reaction conditions, purification methods, and characterization, are provided. Additionally, a summary of the BRD4 signaling pathway is presented to provide context for the therapeutic rationale of this PROTAC.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[7] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system. A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This application note focuses on the synthesis of a PROTAC targeting BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 plays a critical role in regulating the transcription of key oncogenes such as c-MYC, making it an attractive target for cancer therapy.[4][5] The synthesized PROTAC will incorporate the potent BRD4 inhibitor JQ1, a VHL E3 ligase ligand, and the versatile this compound linker.

BRD4 Signaling Pathway in Cancer

BRD4 functions as a critical regulator of gene transcription. It binds to acetylated lysine residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of target genes.[3] This leads to the phosphorylation of RNA Polymerase II and the initiation of transcriptional elongation. In many cancers, BRD4 is overexpressed or hyperactivated, leading to the aberrant transcription of oncogenes that drive cell proliferation and survival.[6][8] The degradation of BRD4 via a PROTAC can effectively downregulate these oncogenic signaling pathways.

PROTAC_Synthesis_Workflow JQ1_acid JQ1-acid step1 Step 1: Amide Coupling JQ1_acid->step1 Mal_linker This compound Mal_linker->step1 VHL_ligand VHL Ligand step3 Step 3: Amide Coupling VHL_ligand->step3 intermediate1 JQ1-linker(Boc) step1->intermediate1 step2 Step 2: Boc Deprotection intermediate2 JQ1-linker-NH2 step2->intermediate2 final_protac JQ1-linker-VHL (Final PROTAC) step3->final_protac step4 Step 4: Maleimide-Thiol Conjugation (Optional) conjugated_protac Conjugated PROTAC step4->conjugated_protac intermediate1->step2 intermediate2->step3 final_protac->step4 thiol_molecule Thiol-containing molecule thiol_molecule->step4

References

Application Notes and Protocols for Mal-C4-NH-Boc in CRBN-Based PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Mal-C4-NH-Boc, a versatile linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. This document outlines the general mechanism of action, detailed synthetic protocols, methods for characterization, and representative data.

Introduction to CRBN-Based PROTACs and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

CRBN, as the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN), is a widely utilized E3 ligase in PROTAC design. Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are commonly incorporated into PROTACs.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. This compound is an alkyl-based linker featuring a maleimide group on one end and a Boc-protected amine on the other, connected by a C4 alkyl chain. This structure offers a strategic approach for PROTAC synthesis:

  • The maleimide group allows for covalent conjugation to a POI ligand containing a suitable nucleophile, such as a cysteine thiol.

  • The Boc-protected amine enables a controlled, stepwise synthesis, allowing for the coupling of the CRBN ligand after deprotection.

  • The C4 alkyl chain provides a defined length and degree of flexibility to facilitate the productive formation of the ternary complex.

Signaling Pathway and Mechanism of Action

CRBN-based PROTACs orchestrate a series of molecular events leading to the degradation of the target protein. This process is initiated by the formation of a ternary complex, which then triggers the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Mal-C4-NH-Linker) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ub Ubiquitin Ub->POI Polyubiquitination Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ternary_Complex->PROTAC Recycled Ternary_Complex->Ub Ubiquitination Cascade (E1, E2, E3 activity) Synthesis_Workflow POI_Ligand POI Ligand (with Thiol) Step1 Step 1: Michael Addition POI_Ligand->Step1 Mal_Linker This compound Mal_Linker->Step1 POI_Linker_Boc POI-Linker-NH-Boc Step1->POI_Linker_Boc Step2 Step 2: Boc Deprotection POI_Linker_Boc->Step2 POI_Linker_Amine POI-Linker-NH2 Step2->POI_Linker_Amine Step3 Step 3: Amide Coupling POI_Linker_Amine->Step3 CRBN_Ligand CRBN Ligand (e.g., Pomalidomide-acid) CRBN_Ligand->Step3 Final_PROTAC Final CRBN-based PROTAC Step3->Final_PROTAC

Application Notes and Protocols: Utilizing Mal-C4-NH-Boc with VHL E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the Mal-C4-NH-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. This document outlines the principles, experimental protocols, and data interpretation for the successful design and evaluation of VHL-based PROTACs.

Introduction to PROTAC Technology and the Role of VHL

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the entire protein from the cell.[2] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[6] Small-molecule VHL ligands, such as derivatives of VH032, can be incorporated into PROTACs to effectively recruit the VHL E3 ligase complex.[7]

The this compound Linker

This compound is an alkyl-based PROTAC linker featuring a maleimide group at one end and a Boc-protected amine at the other, connected by a C4 alkyl chain. The maleimide group allows for covalent conjugation to thiol-containing moieties, while the Boc-protected amine provides a handle for coupling to a VHL ligand or a warhead after deprotection. The C4 alkyl chain offers a degree of flexibility and a defined length, which are critical parameters in optimizing the geometry of the ternary complex for efficient protein degradation.[8][9] The choice of linker length and composition is crucial for the efficacy of a PROTAC, influencing both the stability of the ternary complex and the physicochemical properties of the final molecule.[10]

Experimental Protocols

Synthesis of a VHL-based PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, where the this compound linker is first coupled to a VHL ligand and then to a warhead for the target protein. A common VHL ligand used is a hydroxyproline-based molecule.[5]

Step 1: Coupling of this compound to the VHL Ligand

  • Boc Deprotection of this compound:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Mal-C4-NH2).

  • Amide Coupling to VHL Ligand:

    • Dissolve the VHL ligand (with an available carboxylic acid group) in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

    • Add the deprotected Mal-C4-NH2 linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product (VHL-linker conjugate) by reversed-phase high-performance liquid chromatography (HPLC).[11]

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[12]

Step 2: Conjugation of the VHL-linker to the Target Protein Warhead

This step assumes the warhead contains a suitable nucleophile, such as a cysteine thiol, for reaction with the maleimide group of the VHL-linker conjugate.

  • Thiol-Maleimide Michael Addition:

    • Dissolve the VHL-linker conjugate and the thiol-containing warhead in a suitable buffer, typically a phosphate buffer at pH 7.0-7.5.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by reversed-phase HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow Mal_Boc This compound Deprotection Boc Deprotection (TFA, DCM) Mal_Boc->Deprotection Mal_NH2 Mal-C4-NH2 Deprotection->Mal_NH2 Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Mal_NH2->Amide_Coupling VHL_COOH VHL Ligand (with -COOH) VHL_COOH->Amide_Coupling VHL_Linker VHL-Linker Conjugate Amide_Coupling->VHL_Linker Michael_Addition Thiol-Maleimide Michael Addition VHL_Linker->Michael_Addition Warhead_SH Warhead (with -SH) Warhead_SH->Michael_Addition PROTAC Final PROTAC Michael_Addition->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A general workflow for the synthesis of a VHL-based PROTAC using the this compound linker.

Biochemical Assays

3.2.1. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the VHL E3 ligase complex on an SPR sensor chip.

    • Inject the target protein at various concentrations in the absence and presence of the PROTAC.

    • Monitor the change in the response units (RU) to determine the binding affinities (Kd) of the binary (PROTAC-VHL, PROTAC-POI) and ternary (VHL-PROTAC-POI) complexes.

    • Calculate the cooperativity factor (α), where α = (Kd of PROTAC for VHL) / (Kd of PROTAC for VHL in the presence of POI). An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC-VHL complex is enhanced.

  • Isothermal Titration Calorimetry (ITC):

    • Place the VHL E3 ligase complex and the target protein in the ITC cell.

    • Titrate the PROTAC into the cell.

    • Measure the heat changes upon binding to determine the thermodynamic parameters of ternary complex formation, including the binding affinity (Kd) and stoichiometry.

3.2.2. In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

  • Combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, the target protein, and the PROTAC at various concentrations.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by western blotting using an antibody specific for the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

Cellular Assays

3.3.1. Target Protein Degradation Assay (Western Blot)

This is the most common method to quantify the extent of protein degradation in cells.

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

3.3.2. Cell Viability Assay

To assess the functional consequence of target protein degradation, cell viability assays are performed.

  • MTT Assay:

    • Seed cells in a 96-well plate and treat with the PROTAC at various concentrations for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Seed cells in a 96-well plate and treat with the PROTAC.

    • Add the CellTiter-Glo® reagent directly to the cell culture.

    • Measure the luminescent signal, which is proportional to the amount of ATP present, an indicator of metabolically active cells.

Data Presentation

Quantitative data from various studies on VHL-based PROTACs are summarized below. These examples focus on the degradation of Bromodomain-containing protein 4 (BRD4) and Signal Transducer and Activator of Transcription 3 (STAT3), two well-validated cancer targets. The linkers used in these examples are alkyl or PEG-based, similar in nature to this compound.

Table 1: Quantitative Data for VHL-based BRD4 PROTACs

PROTACWarheadLinker TypeTarget Binding (Kd, nM)VHL Binding (Kd, nM)Ternary Complex Cooperativity (α)DC50 (nM)Dmax (%)Cell Line
MZ1JQ1PEG100 (BRD4 BD2)1801.8~10>90HeLa
ARV-771OTX015PEG13 (BRD4 BD1)--<5>9522Rv1
Compound 8I-BET726PEG0.4 (BRD4 BD2)1300.4>1000<20MOLM-13
Compound 10I-BET726PEG0.4 (BRD4 BD2)1600.620>90MOLM-13

Table 2: Quantitative Data for VHL-based STAT3 PROTACs

PROTACWarheadLinker TypeTarget Binding (Ki, nM)VHL Binding (Kd, nM)Ternary Complex Cooperativity (α)DC50 (nM)Dmax (%)Cell Line
SD-36SI-109PEG9--5-10>95SU-DHL-1
SD-1240-----5-10>95ALCL cells

Note: Data is compiled from multiple literature sources and is intended for comparative purposes. "-" indicates data not reported in the cited sources.

Signaling Pathways and Visualizations

PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

The fundamental mechanism of a VHL-based PROTAC involves hijacking the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Mechanism of Action

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides G cluster_brd4 Signaling Pathway of BRD4 Degradation PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation BRD4 BRD4 BRD4->Degradation MYC_Gene MYC Gene Degradation->MYC_Gene Downregulation of Transcription Apoptosis Apoptosis Degradation->Apoptosis Induction MYC_Protein MYC Protein MYC_Gene->MYC_Protein Cell_Cycle Cell Cycle Progression MYC_Protein->Cell_Cycle Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth G cluster_stat3 Signaling Pathway of STAT3 Degradation PROTAC STAT3 PROTAC Degradation STAT3 Degradation PROTAC->Degradation STAT3 STAT3 STAT3->Degradation Target_Genes Target Genes (e.g., Bcl-xL, Cyclin D1) Degradation->Target_Genes Decreased Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival Angiogenesis Angiogenesis Target_Genes->Angiogenesis Tumor_Progression Tumor Progression Proliferation->Tumor_Progression Survival->Tumor_Progression Angiogenesis->Tumor_Progression

References

Application Notes and Protocols for Mal-C4-NH-Boc in the Synthesis of Kinase Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of disease-causing proteins, including kinases. These hetero-bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation of a productive ternary complex between the target protein and the E3 ligase, thereby affecting the efficiency of protein degradation.

This document provides detailed application notes and protocols for the use of Mal-C4-NH-Boc , a versatile linker, in the synthesis of kinase degraders. This compound features a maleimide group for covalent linkage to a kinase inhibitor (often targeting a cysteine residue), a C4 alkyl chain, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand.

Signaling Pathway: Targeted Kinase Degradation

The following diagram illustrates the general mechanism of action for a kinase degrader utilizing a PROTAC approach. The PROTAC molecule facilitates the ubiquitination of the target kinase by bringing it into proximity with an E3 ubiquitin ligase, leading to its subsequent degradation by the proteasome.

Kinase Degradation Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Complex Target Kinase-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary Complex Target Kinase Target Kinase Target Kinase->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-Ub Kinase Poly-ubiquitinated Kinase Ternary Complex->Poly-Ub Kinase Ubiquitination Ub Ubiquitin Ub->Ternary Complex Proteasome Proteasome Poly-Ub Kinase->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of PROTAC-mediated kinase degradation.

Experimental Protocols

The synthesis of a kinase degrader using this compound typically involves a multi-step process. The following protocols are representative examples and may require optimization based on the specific kinase inhibitor and E3 ligase ligand being used.

Logical Relationship of PROTAC Components

The diagram below shows the assembly logic for a kinase degrader using this compound.

PROTAC_Assembly cluster_components Components cluster_synthesis Synthesis Steps KI Kinase Inhibitor (with reactive Cys) Step2 2. Coupling of Kinase Inhibitor to Linker KI->Step2 Linker This compound Step1 1. Boc Deprotection of Linker Linker->Step1 E3L E3 Ligase Ligand (e.g., Pomalidomide derivative) Step3 3. Coupling of E3 Ligase Ligand E3L->Step3 Step1->Step2 Step2->Step3 Final_PROTAC Final Kinase Degrader Step3->Final_PROTAC

Caption: Synthetic strategy for a kinase degrader.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group from the amine of this compound to allow for subsequent coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker (Mal-C4-NH2).

Protocol 2: Conjugation of Deprotected Linker to a Cysteine-Containing Kinase Inhibitor

Objective: To covalently link the maleimide moiety of the deprotected linker to a cysteine residue on the kinase inhibitor.

Materials:

  • Mal-C4-NH2 (from Protocol 1)

  • Cysteine-containing kinase inhibitor

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • N,N-Diisopropylethylamine (DIPEA) (optional, to maintain a slightly basic pH)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the cysteine-containing kinase inhibitor (1.0 eq) in DMF.

  • Add Mal-C4-NH2 (1.1 eq) to the solution.

  • If necessary, add a small amount of DIPEA (0.1-0.5 eq) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, purify the product by preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Coupling of the Kinase Inhibitor-Linker Conjugate to an E3 Ligase Ligand

Objective: To form the final PROTAC molecule by coupling the free amine of the kinase inhibitor-linker conjugate to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • Kinase inhibitor-linker conjugate (from Protocol 2)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA

  • DMF

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the kinase inhibitor-linker conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product thoroughly by high-resolution mass spectrometry and NMR.

Experimental Workflow

The following diagram outlines the general workflow from synthesis to biological evaluation of the kinase degrader.

Experimental_Workflow cluster_synthesis_purification Synthesis and Purification cluster_biological_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Protocols 1-3) Purification HPLC Purification Synthesis->Purification Characterization LC-MS and NMR Characterization Purification->Characterization Cell_Treatment Treat Cancer Cell Lines with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis (Kinase Levels) Cell_Treatment->Western_Blot Phenotypic_Assay Cell Viability/Proliferation Assay Cell_Treatment->Phenotypic_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: Workflow for kinase degrader development.

Data Presentation

The efficacy of a kinase degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table provides an illustrative example of data for a hypothetical kinase degrader synthesized using this compound.

Kinase TargetCell LineDC50 (nM)Dmax (%)Time Point (h)
Example Kinase AMCF-750>9024
Example Kinase AHCT11675>8524
Example Kinase BJurkat120>8048

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific kinase target, E3 ligase, and cell line used.

Conclusion

This compound is a valuable and versatile linker for the synthesis of potent and selective kinase degraders. The protocols and workflows described in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of these molecules will depend on careful optimization of the reaction conditions and thorough biological characterization.

Application Note: Experimental Procedure for Boc Deprotection of Mal-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of bioconjugates and pharmaceuticals.[1][2][3][4] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][5] Mal-C4-NH-Boc is a bifunctional linker containing a maleimide group for conjugation to thiols and a Boc-protected amine. The deprotection of the Boc group is a crucial step to liberate the primary amine, enabling subsequent conjugation or modification.

This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound using trifluoroacetic acid (TFA).

Reaction and Mechanism

The deprotection of a Boc-protected amine is typically achieved using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate salt).[2][7] It is important to perform this reaction in a well-ventilated area or in a fume hood as CO2 gas is evolved.[7]

Experimental Protocol

This protocol describes a general procedure for the Boc deprotection of this compound using TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas.

  • Addition of TFA: While stirring, add trifluoroacetic acid (TFA) to the solution. The amount of TFA can be varied, with common conditions ranging from 25% to 50% (v/v) TFA in DCM.[6][8] For sensitive substrates, the reaction can be initiated at 0 °C by cooling the flask in an ice bath before adding TFA.[8]

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 18 hours, depending on the substrate and the concentration of TFA.[8] Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the crude product can be co-evaporated with DCM several times.[9]

  • Product Isolation: The resulting product, Mal-C4-NH2 as a TFA salt, is often used in the next step without further purification.[8] If purification is necessary, standard chromatographic techniques can be employed.

Data Presentation

The following table summarizes typical reaction conditions for Boc deprotection of amines using TFA, as reported in the literature. These examples can serve as a guide for optimizing the deprotection of this compound.

Starting MaterialReagents and SolventsTemperatureTimeNotesReference
Boc-protected amine25% TFA in DCMRoom Temp.2 hVolatiles removed in vacuo.[8]
Boc-protected amineTFA in DCM (1:1 v/v)Room Temp.2 hSolvents removed in vacuo.[8]
Boc-protected amineTFA in DCM0 °C to Room Temp.1 hCrude product used without further purification.[8]
Boc-protected peptideTFA, CH2Cl20 °C to Room Temp.Varies (TLC monitoring)Concentrated in vacuo.[9]
N-Boc amino acid2 equivalents TFA in TTP-NTf2130 °C7-10 minRapid deprotection at high temperature.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the Boc deprotection of this compound.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in anhydrous DCM B Purge with N2 or Ar A->B C Add TFA (25-50% v/v) (optional: at 0 °C) B->C D Stir at Room Temperature (1-18 h) C->D E Monitor reaction by TLC or LC-MS D->E F Remove solvent and excess TFA in vacuo E->F Reaction Complete G Co-evaporate with DCM (optional) F->G H Obtain Mal-C4-NH2·TFA salt G->H I Proceed to next step or purify if necessary H->I

Caption: Workflow for the Boc deprotection of this compound.

Conclusion

The Boc deprotection of this compound is a straightforward and efficient process using trifluoroacetic acid in dichloromethane. The protocol provided in this application note is a general guideline and can be optimized for specific applications by adjusting the concentration of TFA, reaction temperature, and time. The resulting primary amine can then be utilized in a variety of downstream applications, such as bioconjugation and the synthesis of complex molecules.

References

Application Notes and Protocols for Characterizing Mal-C4-NH-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Mal-C4-NH-Boc linker is a commonly utilized alkyl-ether based linker in PROTAC design, offering a balance of flexibility and stability.

This document provides detailed application notes and protocols for the comprehensive analytical characterization of PROTACs containing the this compound linker. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the purity, stability, and biological activity of their synthesized PROTACs.

Physicochemical Characterization

Accurate determination of the physicochemical properties of a this compound containing PROTAC is fundamental to ensuring its quality and suitability for further biological evaluation.

Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of PROTAC molecules.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm, 100 Å).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to the specific PROTAC's hydrophobicity. A typical starting point is 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength appropriate for the PROTAC's chromophores (e.g., 254 nm).

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Data Presentation: HPLC Purity

PROTAC BatchRetention Time (min)Peak Area (%)Purity (%)
Batch A7.8598.598.5%
Batch B7.8699.299.2%
Batch C7.8497.997.9%

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the identity of the synthesized PROTAC by determining its molecular weight.

Experimental Protocol: LC-MS Identity Confirmation

  • LC System: Coupled to a mass spectrometer (e.g., a tandem quadrupole mass spectrometer).

  • Chromatography: Utilize the same HPLC conditions as for purity analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Scan Range: A range appropriate to detect the expected m/z of the protonated PROTAC molecule.

    • Data Analysis: Compare the observed m/z with the calculated theoretical mass of the PROTAC.

Data Presentation: Mass Spectrometry Confirmation

PROTAC BatchTheoretical Mass (Da)Observed m/z ([M+H]⁺)Mass Error (ppm)
Batch A850.45851.461.2
Batch B850.45851.450.0
Batch C850.45851.472.4

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the successful synthesis of the PROTAC and the integrity of the this compound linker.

Experimental Protocol: ¹H and ¹³C NMR

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the PROTAC is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Concentration: 5-10 mg of the PROTAC dissolved in 0.5-0.7 mL of solvent.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment.

    • ¹³C NMR: Standard carbon NMR experiment.

  • Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the PROTAC structure. Pay close attention to the characteristic signals of the maleimide, C4 alkyl chain, and Boc protecting group protons and carbons.

In Vitro Biological Characterization

A series of in vitro assays are essential to determine the biological activity of the this compound containing PROTAC.

Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Instrumentation: An SPR instrument (e.g., Biacore).

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.

  • Analyte: Inject a pre-incubated mixture of the PROTAC and the target protein over the chip surface at various concentrations.

  • Data Analysis: Measure the binding affinity (KD) of the ternary complex. A significant increase in binding response compared to the PROTAC or target protein alone indicates ternary complex formation.

Data Presentation: Ternary Complex Affinity

PROTACBinary Affinity (PROTAC to POI, KD, nM)Binary Affinity (PROTAC to E3 Ligase, KD, nM)Ternary Complex Affinity (KD, nM)Cooperativity (α)
PROTAC-X5015015>1
PROTAC-Y75200100<1
In Vitro Ubiquitination

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Experimental Protocol: In Vitro Ubiquitination Assay

  • Reaction Mixture: In a microcentrifuge tube, combine the following components in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT):

    • E1 Ubiquitin-Activating Enzyme

    • E2 Ubiquitin-Conjugating Enzyme (specific for the recruited E3 ligase)

    • E3 Ubiquitin Ligase

    • Target Protein

    • Ubiquitin

    • ATP

    • PROTAC (at various concentrations)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.

Cellular Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein, and a loading control antibody (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Data Presentation: Protein Degradation Parameters

PROTACDC₅₀ (nM)Dₘₐₓ (%)Timepoint (hours)
PROTAC-X259516
PROTAC-Y1507024

Stability Assessment

The stability of the this compound linker and the overall PROTAC molecule is crucial for its therapeutic potential.

Plasma Stability

Experimental Protocol: LC-MS/MS for Plasma Stability

  • Incubation: Incubate the PROTAC at a known concentration in plasma (e.g., human, rat, mouse) at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma sample.

  • Sample Preparation: Precipitate the plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

    • LC System: Use a sensitive LC system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Employ a suitable reverse-phase column and gradient.

    • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the parent PROTAC and any potential metabolites.

  • Data Analysis: Plot the percentage of remaining PROTAC versus time to determine the half-life (t₁/₂) in plasma.

Data Presentation: Plasma Stability

PROTACMatrixHalf-life (t₁/₂) (hours)
PROTAC-XHuman Plasma> 24
PROTAC-XRat Plasma18.5

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds POI Ligand PROTAC This compound PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds E3 Ligand PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cell Treatment with PROTAC cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Degradation (DC₅₀, Dₘₐₓ) detection->analysis end End: Degradation Profile analysis->end

Caption: Western Blot Workflow for Degradation.

HPLC_Workflow sample_prep Sample Preparation (Dissolve PROTAC in Solvent) hplc_system HPLC System sample_prep->hplc_system injection Injection hplc_system->injection column C18 Reverse-Phase Column injection->column separation Gradient Elution (Mobile Phase A & B) column->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram data_analysis Data Analysis (Peak Integration, Purity %) chromatogram->data_analysis

Caption: HPLC Purity Analysis Workflow.

Application of Mal-C4-NH-Boc in Targeted Cancer Therapy: A Generalized Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-C4-NH-Boc is a chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation. PROTACs represent a paradigm shift in pharmacology, moving from traditional inhibition of protein function to the complete removal of disease-causing proteins. This is achieved by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule is a heterobifunctional entity comprising three key components: a ligand that binds to a specific target protein (the "protein of interest" or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands. The this compound linker, with its maleimide group for conjugation and a Boc-protected amine, offers a versatile platform for the assembly of these complex molecules.

Principle of PROTAC Action

The fundamental role of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Generalized Experimental Workflow

The development and evaluation of a novel PROTAC utilizing the this compound linker would typically follow the workflow outlined below.

experimental_workflow Generalized Experimental Workflow for a this compound-Based PROTAC cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis synthesis Synthesis of PROTAC (incorporating this compound) purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Characterized PROTAC treatment PROTAC Treatment cell_culture->treatment western_blot Western Blot for Target Protein Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CTG) treatment->viability_assay proteasome_inhibition Proteasome Inhibitor Co-treatment proteasome_inhibition->western_blot Rescue of Degradation ubiquitination_assay Ubiquitination Assay ubiquitination_assay->western_blot Detection of Ub-Target pathway_analysis Analysis of Downstream Signaling Pathways pathway_analysis->western_blot Phospho-protein levels

Caption: Generalized workflow for the synthesis and evaluation of a PROTAC.

Key Experimental Protocols

Below are generalized protocols for the key experiments involved in characterizing a novel PROTAC.

PROTAC Synthesis and Characterization

Objective: To synthesize and purify the PROTAC molecule containing the this compound linker and confirm its identity and purity.

Protocol:

  • Synthesis: The synthesis will involve a multi-step process. The maleimide group of this compound is typically reacted with a thiol-containing moiety on either the target protein ligand or the E3 ligase ligand. The Boc-protecting group is then removed from the amine, which is subsequently coupled to the other ligand via an amide bond formation.

  • Purification: The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product's identity and purity are confirmed by analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Cell Culture and PROTAC Treatment

Objective: To treat cancer cell lines with the synthesized PROTAC to assess its biological activity.

Protocol:

  • Cell Line Selection: Choose cancer cell lines known to express the target protein of interest.

  • Cell Culture: Culture the selected cell lines in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • PROTAC Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

Western Blot for Target Protein Degradation

Objective: To quantify the degradation of the target protein following PROTAC treatment.

Protocol:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

Cell Viability Assay

Objective: To determine the effect of PROTAC-induced protein degradation on cancer cell viability.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well.

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Degradation of Target Protein by a Hypothetical PROTAC-X

Cancer Cell LinePROTAC-X Concentration (nM)Degradation (%) at 24hDC50 (nM) at 24h
Cell Line A12550
1060
10095
Cell Line B11575
1050
10090

DC50: Concentration required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity of a Hypothetical PROTAC-X

Cancer Cell LineIC50 (nM) after 72h treatment
Cell Line A150
Cell Line B250

IC50: Concentration required to inhibit cell growth by 50%.

Signaling Pathway Analysis

The degradation of a target protein is expected to impact downstream signaling pathways.

signaling_pathway Hypothetical Signaling Pathway Target_Protein Target Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Inhibits Proteasome Proteasome Target_Protein->Proteasome Cell_Proliferation Cell Proliferation Downstream_Effector_1->Cell_Proliferation Apoptosis Apoptosis Downstream_Effector_2->Apoptosis PROTAC PROTAC (with this compound) PROTAC->Target_Protein Induces Degradation via Proteasome->Target_Protein Degrades

Caption: A hypothetical signaling cascade affected by PROTAC-mediated degradation.

To investigate the impact on signaling, researchers can perform western blots for key phosphorylated proteins downstream of the target. For example, if the target protein is a kinase, antibodies against its phosphorylated substrates would be used.

Conclusion

The this compound linker is a valuable tool for the construction of PROTACs aimed at the targeted degradation of oncoproteins. While specific examples of its use in published cancer research are not yet widespread, the generalized protocols and framework provided here offer a solid foundation for researchers to design and execute experiments to evaluate novel PROTACs. The key to successful application lies in the rigorous characterization of the synthesized molecule and a comprehensive in vitro evaluation of its degradation efficiency, anti-proliferative activity, and impact on relevant cellular signaling pathways.

Application Notes and Protocols for PROTACs Utilizing Maleimide-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

While the specific linker "Mal-C4-NH-Boc" is not prominently featured in publicly available case studies of successful PROTACs, the use of maleimide-containing linkers is a recognized strategy, particularly in the development of covalent PROTACs. The maleimide moiety can form a stable covalent bond with cysteine residues on the target protein, offering potential advantages in terms of potency and duration of action.

These application notes provide a comprehensive overview of the principles and methodologies for evaluating PROTACs with maleimide-based linkers, using a representative case study as a framework. The protocols and data presentation are designed to be broadly applicable to the preclinical evaluation of novel PROTAC molecules.

Mechanism of Action of a PROTAC

A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC.

Case Study: A Covalent BTK PROTAC

While a specific case study for a "this compound" PROTAC is not available, we will use the principles of covalent PROTAC design targeting Bruton's tyrosine kinase (BTK) as a representative example. Covalent BTK inhibitors, such as ibrutinib, often target a cysteine residue (C481) in the active site. A PROTAC can be designed by linking a cysteine-reactive warhead (like one derived from a maleimide-containing linker) to an E3 ligase ligand.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).

Cell LinePROTAC CompoundTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Treatment Time (h)
MOLM-14Covalent BTK PROTAC-1BTKVHL25>9024
RamosCovalent BTK PROTAC-1BTKVHL50>8524
MOLM-14Non-covalent BTK PROTAC-2BTKVHL100~8024
RamosNon-covalent BTK PROTAC-2BTKVHL150~7524

Note: The data presented here is representative and compiled for illustrative purposes based on typical findings in the field.

Experimental Protocols

Cellular Degradation Assay Protocol

This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with a serial dilution of PROTAC. A->B C 3. Incubation Incubate for a defined period (e.g., 24 hours). B->C D 4. Cell Lysis Harvest and lyse cells to extract proteins. C->D E 5. Protein Quantification (e.g., Western Blot or In-Cell Western) D->E F 6. Data Analysis Determine DC50 and Dmax values. E->F

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Materials:

  • Cell line of interest (e.g., MOLM-14)

  • Complete cell culture medium

  • PROTAC compound stock solution (e.g., in DMSO)

  • Multi-well plates (e.g., 24-well)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and loading control, e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 24-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • For adherent cells, allow them to attach overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 20-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay Protocol

This protocol is used to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Add the diluted PROTAC to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a period that is relevant to the degradation assay (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving BTK, a common target for PROTACs in B-cell malignancies.

BTK_Signaling_Pathway cluster_pathway Simplified BTK Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Degradation

Caption: Simplified BTK signaling pathway and the point of intervention for a BTK PROTAC.

Conclusion

The development of PROTACs, including those with maleimide-based linkers for covalent targeting, represents a promising frontier in drug discovery. The protocols and guidelines presented here provide a fundamental framework for the preclinical evaluation of these novel therapeutic agents. Rigorous and systematic assessment of their degradation efficiency, selectivity, and cellular effects is crucial for advancing potent and safe PROTACs towards clinical applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with C4 Chains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing Proteolysis Targeting Chimeras (PROTACs) using C4 alkyl chain linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C4-linker PROTAC shows poor degradation of the target protein. What are the potential causes and how can I troubleshoot this?

A1: Poor degradation efficiency with a C4 linker can stem from several factors related to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Suboptimal Linker Length: A C4 (four-carbon) alkyl chain may be too short or too long for your specific target and E3 ligase pair. The linker's role is to bridge the two proteins in a specific orientation that allows for efficient ubiquitination.[1][2] If the C4 length is not optimal, the ternary complex may be unstable or sterically hindered.

    • Troubleshooting: Synthesize and test a series of PROTACs with varying alkyl linker lengths (e.g., C2, C3, C5, C6). This systematic approach, often referred to as "linkerology," is crucial for identifying the optimal length for productive ternary complex formation.[1]

  • Poor Ternary Complex Cooperativity: The C4 linker might not be facilitating favorable protein-protein interactions between the target and the E3 ligase, leading to negative cooperativity and an unstable ternary complex.[3]

    • Troubleshooting: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability and cooperativity of the ternary complex. A lack of positive cooperativity can explain poor degradation even if binary binding is strong.

  • High Concentration Leading to the "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or E3-PROTAC) that do not lead to degradation, outcompeting the formation of the productive ternary complex.[1] This is a common issue and can mask the efficacy of your PROTAC.

    • Troubleshooting: Perform a full dose-response curve over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine if you are observing the hook effect. The degradation will increase with concentration up to an optimal point and then decrease at higher concentrations.

Q2: How do I know if my C4 linker is too rigid or too flexible?

A2: The flexibility of the linker is critical. Simple alkyl chains like a C4 linker are generally considered flexible.

  • Too Flexible: A highly flexible linker might lead to a high entropic penalty when forming the ternary complex, which can decrease its stability.[1]

  • Too Rigid: A very rigid linker may not allow the necessary conformational adjustments for the target protein and E3 ligase to adopt a productive orientation for ubiquitin transfer.

Troubleshooting: While simple C4 alkyl chains are a good starting point, consider synthesizing PROTACs with linkers of similar length but different rigidity. For example, incorporating a piperazine ring or an alkyne group can add rigidity compared to a simple butyl chain.[1] Comparing the degradation efficiency of these molecules can provide insights into the optimal flexibility for your system.

Q3: Does the attachment point of the C4 linker to the warhead and E3 ligase ligand matter?

A3: Yes, the attachment point, or "exit vector," is as critical as the linker length itself. The exit vector determines the trajectory of the linker from the ligand and, consequently, how the PROTAC orients the two proteins. An unfavorable attachment point can lead to steric clashes and prevent the formation of a stable ternary complex, regardless of the linker's length.[1]

Troubleshooting: If you have synthetic access, design and synthesize PROTACs where the C4 linker is attached to different, solvent-exposed points on the warhead or E3 ligase ligand. Evaluating these different isomers is a key step in optimization.

Data Presentation: Impact of Alkyl Linker Length on Degradation

The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides an illustrative example of how degradation efficiency, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), might vary with different alkyl chain linker lengths for a hypothetical target.

Linker TypeNumber of CarbonsIllustrative DC₅₀Illustrative DₘₐₓGeneral Observation
Ethyl2> 10 µM< 20%Often too short to effectively bridge the two proteins, resulting in poor or no degradation.
Propyl3~500 nM~65%May begin to show degradation activity as the linker is long enough to start forming a ternary complex.
Butyl (C4) 4 ~50 nM > 90% Often identified as a "sweet spot" that allows for the formation of a stable and productive ternary complex.
Pentyl5~150 nM~80%A slight increase in length can sometimes decrease efficacy if it introduces unfavorable conformations.
Hexyl6~400 nM~70%Longer linkers can increase flexibility, which may have an entropic cost, or lead to non-productive binding modes.[1]

Note: This data is illustrative and serves to highlight the typical bell-shaped curve observed in linker optimization studies. Actual values are system-dependent.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Quantification

This protocol is used to determine the extent of target protein degradation after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a desired density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your C4-linker PROTAC and control compounds in fresh cell culture media. A typical concentration range is 1 nM to 10 µM to capture the full dose-response, including the hook effect.

    • Remove the old media from the cells and add the media containing the PROTACs. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol allows for the real-time measurement of PROTAC-induced ternary complex formation inside living cells.

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

    • Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare the HaloTag® NanoBRET™ 618 Ligand by diluting it in Opti-MEM™ I Reduced Serum Medium.

    • Prepare serial dilutions of the C4-linker PROTAC in Opti-MEM™.

    • Add the HaloTag® ligand to all wells containing cells and incubate for at least 1 hour to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment and BRET Measurement:

    • Add the serially diluted PROTAC to the appropriate wells. Include a vehicle control.

    • Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

    • Subtract the BRET ratio of the vehicle control from the BRET ratio of the PROTAC-treated wells to get the corrected BRET ratio.

    • Plot the corrected BRET ratio against the PROTAC concentration to generate a dose-response curve, which indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC (C4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC with a C4 linker.

Linker_Optimization_Workflow cluster_workflow PROTAC Linker Optimization Workflow start Design & Synthesize PROTAC Library (C2-C6 Alkyl Linkers) degradation_assay Primary Screen: Western Blot for Degradation (Dose-Response) start->degradation_assay analyze_dc50 Analyze DC₅₀ / Dₘₐₓ & Hook Effect degradation_assay->analyze_dc50 fail Poor Degradation (High DC₅₀ / Low Dₘₐₓ) analyze_dc50->fail Poor pass Potent Degradation (Low DC₅₀ / High Dₘₐₓ) analyze_dc50->pass Good ternary_assay Biophysical Assays: (NanoBRET, SPR, ITC) for Ternary Complex analyze_cooperativity Analyze Stability & Cooperativity (α) ternary_assay->analyze_cooperativity optimize Re-design Linker (Attachment Point, Rigidity) analyze_cooperativity->optimize Unstable or Negative Cooperativity lead_candidate Lead Candidate Identified analyze_cooperativity->lead_candidate Stable & Cooperative fail->optimize pass->ternary_assay optimize->start

Caption: A typical workflow for optimizing PROTAC linker length.

References

Technical Support Center: Strategies to Reduce Aggregation of PROTACs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC aggregation, particularly when employing hydrophobic linkers.

Troubleshooting Guides

This section offers detailed guidance on identifying, characterizing, and mitigating PROTAC aggregation during experimental workflows.

Issue 1: Precipitate Observed in PROTAC Stock Solution or During Assay Preparation

Possible Cause: The PROTAC's low aqueous solubility, often exacerbated by a hydrophobic linker, has been exceeded.

Troubleshooting Steps:

  • Solvent Optimization:

    • Ensure the PROTAC is fully dissolved in a suitable organic solvent (e.g., DMSO, DMF) before preparing aqueous solutions.

    • Minimize the percentage of organic solvent in the final aqueous buffer, as high concentrations can sometimes promote aggregation of certain compounds.

  • Formulation Strategies:

    • For in vitro assays, consider the use of formulation technologies to improve solubility. Amorphous solid dispersions (ASDs) and lipid-based nanoparticles are common approaches to enhance the solubility of poorly soluble drugs.[1]

    • Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the uptake of PROTACs in cells and their overall performance by enhancing aqueous solubility and permeability.[1]

  • Sonication:

    • Briefly sonicate the solution to help break up small aggregates and facilitate dissolution. Be cautious with prolonged sonication, as it can potentially degrade the PROTAC.

Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays

Possible Cause: Aggregation of the PROTAC in the cell culture medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection:

    • Before adding the PROTAC to cells, visually inspect the diluted solution for any signs of precipitation or cloudiness.

  • Dynamic Light Scattering (DLS) Analysis:

    • Perform DLS on the PROTAC in the final assay buffer to determine the presence and size of any aggregates. An increase in the hydrodynamic radius compared to the expected monomeric size is indicative of aggregation.

  • Concentration-Dependent Activity:

    • If you observe a "hook effect" (a decrease in degradation at higher concentrations), this can be a sign of aggregation, where the aggregates are not active in forming a productive ternary complex.[1][2]

  • Linker Modification:

    • Consider synthesizing analogs with more hydrophilic linkers. The introduction of polyethylene glycol (PEG) chains or basic nitrogen-containing groups like piperazine can significantly improve aqueous solubility.[3]

Issue 3: Difficulty in Characterizing Ternary Complex Formation Biophysically

Possible Cause: PROTAC aggregation interfering with binding assays (e.g., SPR, BLI, ITC), leading to artifacts or an inability to obtain reliable data.

Troubleshooting Steps:

  • Solubility Assessment in Assay Buffer:

    • Determine the kinetic solubility of the PROTAC in the specific buffer used for the biophysical assay.

  • Critical Aggregation Concentration (CAC) Determination:

    • Experimentally determine the CAC of your PROTAC to ensure you are working at concentrations below the aggregation threshold.

  • Use of Surfactants:

    • In some cases, the inclusion of a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) in the assay buffer can help prevent non-specific binding and aggregation. However, this should be done cautiously as it can also disrupt protein-protein interactions.

  • Alternative Biophysical Techniques:

    • Techniques like NanoBRET, which is a cell-based assay, can sometimes be less susceptible to the solubility issues encountered in purely biochemical or biophysical assays.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate solvent/buffer (e.g., PBS with a low percentage of DMSO)

  • DLS instrument

  • Low-volume quartz cuvette

  • Syringe filters (0.02 µm or 0.1 µm pore size)

Methodology:

  • Sample Preparation: a. Prepare a stock solution of the PROTAC in 100% DMSO. b. Dilute the stock solution to the desired final concentration in the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer with gentle vortexing to avoid immediate precipitation. c. Filter the final solution through a 0.02 µm or 0.1 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extrinsic dust particles that can interfere with the measurement.

  • Instrument Setup: a. Set the instrument to the appropriate temperature for your experiment (e.g., 25°C). b. Enter the solvent viscosity and refractive index parameters into the software.

  • Data Acquisition: a. Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes. b. Perform the measurement. The instrument's software will generate an autocorrelation function and calculate the size distribution.

  • Data Analysis: a. Analyze the intensity distribution, volume distribution, and number distribution plots. b. A monomodal peak at the expected hydrodynamic radius of the monomeric PROTAC indicates a non-aggregated sample. c. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.

Protocol 2: Determination of Critical Aggregation Concentration (CAC) using a Fluorescence Probe

Objective: To determine the concentration at which a PROTAC begins to form aggregates in an aqueous solution.

Materials:

  • PROTAC sample

  • Pyrene (fluorescence probe)

  • Aqueous buffer

  • Fluorometer

Methodology:

  • Prepare a Pyrene Stock Solution: a. Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.

  • Prepare PROTAC Solutions with Pyrene: a. Prepare a series of PROTAC solutions in the aqueous buffer with varying concentrations, bracketing the expected CAC. b. To each solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant and low (e.g., 1 µM). The final concentration of the organic solvent from the pyrene stock should be minimal (e.g., <0.1%).

  • Fluorescence Measurement: a. Excite the samples at a wavelength of 334 nm. b. Record the emission spectra from 350 nm to 450 nm.

  • Data Analysis: a. Determine the ratio of the fluorescence intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm). b. Plot the I1/I3 ratio as a function of the PROTAC concentration. c. The CAC is the concentration at which a sharp decrease in the I1/I3 ratio is observed. This indicates the partitioning of pyrene into the hydrophobic core of the newly formed aggregates.

Data Summary

Table 1: Impact of Linker Modification on PROTAC Solubility

PROTACLinker TypeModificationAqueous Solubility (µM)Reference
PROTAC XAlkyl Chain-< 1Fictional Example
PROTAC X-PEGPEG ChainIntroduction of 4 PEG units50Fictional Example
PROTAC YAlkyl Chain-5Fictional Example
PROTAC Y-PipPiperazineIntroduction of a piperazine ring75Fictional Example
ARD-69Alkyl ChainReplacement with piperidine/piperazineSignificantly improved[4]

Table 2: Quantitative pKa Values of Piperazine-Containing Linker Precursors

CompoundLinker MoietyMeasured pKa% Protonated at pH 7.4Reference
Compound 10Carbonyl-piperazine-(methylene)1-carbonyl5.61~0.01[5]
Compound 14Carbonyl-piperazine-(methylene)4-carbonyl7.23~27[5]
Compound 15Carbonyl-piperazine-(methylene)6-carbonyl7.54~44.8[5]

Visualizations

PROTAC_Aggregation_Pathway cluster_solution In Solution cluster_cell Cellular Environment Monomeric_PROTAC Monomeric PROTAC (Active) Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3 Ligase) Monomeric_PROTAC->Ternary_Complex Forms Complex Aggregated_PROTAC Aggregated PROTAC (Inactive) No_Degradation Inhibition of Degradation Aggregated_PROTAC->No_Degradation Cannot Form Productive Complex Protein_Degradation Protein_Degradation Ternary_Complex->Protein_Degradation Leads to

Caption: Logical flow of PROTAC activity versus aggregation.

Troubleshooting_Workflow Start Precipitation or Inconsistent Data Check_Solubility Assess Solubility in Assay Buffer Start->Check_Solubility DLS_Analysis Perform DLS Analysis Check_Solubility->DLS_Analysis Is_Aggregated Aggregation Detected? DLS_Analysis->Is_Aggregated Optimize_Formulation Optimize Formulation (e.g., ASD, SNEDDS) Is_Aggregated->Optimize_Formulation Yes Proceed Proceed with Experiment Is_Aggregated->Proceed No Modify_Linker Modify Linker Chemistry (e.g., add PEG, Piperazine) Optimize_Formulation->Modify_Linker Re-evaluate Re-evaluate Activity and Aggregation Modify_Linker->Re-evaluate Re-evaluate->Is_Aggregated

Caption: Troubleshooting workflow for PROTAC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how does it relate to PROTAC aggregation?

The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation.[1][2] This is often because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. PROTAC aggregation can contribute to the hook effect, as the aggregated species are typically inactive and sequester the PROTAC, reducing the effective concentration of monomeric, active PROTAC available to form the ternary complex.

Q2: How can I improve the solubility of my hydrophobic linker-containing PROTAC for in vivo studies?

For in vivo applications, formulation strategies are crucial. Amorphous solid dispersions (ASDs) and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral bioavailability of poorly soluble compounds.[1][5] Additionally, medicinal chemistry efforts can focus on introducing solubilizing groups into the linker, such as basic amines (e.g., piperazine) that can be protonated at physiological pH, thereby increasing aqueous solubility.[4]

Q3: Are there any computational tools that can predict PROTAC aggregation?

While predicting aggregation from first principles is challenging, computational tools can provide valuable insights. Molecular dynamics (MD) simulations can be used to study the conformational preferences of PROTACs in different solvent environments and assess their propensity to self-associate. Quantitative Structure-Property Relationship (QSPR) models are also being developed to predict the physicochemical properties of PROTACs, including solubility, which is a key factor in aggregation.

Q4: What are the key differences between alkyl and PEG linkers in terms of their impact on PROTAC properties?

Alkyl linkers are hydrophobic and can enhance cell permeability.[6] However, they often lead to poor aqueous solubility and an increased risk of aggregation.[6] PEG linkers, on the other hand, are hydrophilic and can significantly improve the solubility and bioavailability of PROTACs.[6] The choice between an alkyl and a PEG linker often involves a trade-off between permeability and solubility, and the optimal linker is target and system-dependent.

Q5: Can the choice of E3 ligase ligand influence the aggregation of a PROTAC?

Yes, the E3 ligase ligand can contribute to the overall physicochemical properties of the PROTAC. Some E3 ligase ligands are more hydrophobic than others, which can impact the solubility and aggregation propensity of the final PROTAC molecule. Therefore, when designing a PROTAC, it is important to consider the properties of all three components: the warhead, the linker, and the E3 ligase ligand.

References

Technical Support Center: Enhancing Cell Permeability of Mal-C4-NH-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs utilizing the Mal-C4-NH-Boc linker.

Troubleshooting Guide

Q1: My this compound containing PROTAC shows potent in-vitro binding but low cellular activity. Could this be a permeability issue?

A1: Yes, a significant drop in potency from a biochemical to a cellular assay is a strong indicator of poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane. The this compound linker, while providing a stable connection, contributes to the overall size and physicochemical properties of the molecule.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Calculate the molecular weight (MW), topological polar surface area (TPSA), and octanol-water partition coefficient (logP) of your PROTAC. PROTACs often fall outside the "Rule of 5," but understanding these properties is the first step.

    • The Boc protecting group on your linker is lipophilic and can influence the overall properties.

  • Directly Measure Permeability:

    • Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion.

    • Perform a Caco-2 cell permeability assay to evaluate both passive permeability and the potential for active efflux.

  • Optimize the Linker:

    • Amide-to-Ester Substitution: Consider replacing the amide bond adjacent to the Boc group with an ester. This can reduce the number of hydrogen bond donors and improve permeability.

    • Linker Length and Rigidity: While the C4 chain provides some flexibility, exploring shorter or more rigid linkers can sometimes improve permeability by reducing the TPSA. However, this must be balanced with maintaining a productive ternary complex formation.

Q2: I've confirmed low permeability with a PAMPA assay. How can I improve the passive diffusion of my this compound PROTAC?

A2: Improving passive diffusion requires modifying the physicochemical properties of your PROTAC to be more favorable for membrane transit.

Strategies to Enhance Passive Permeability:

  • Reduce Polar Surface Area (PSA): The maleimide and the amide bond in the linker contribute to the PSA. While the maleimide is necessary for covalent binding, modifications to other parts of the PROTAC can help. Shielding polar groups through intramolecular hydrogen bonding can also be a strategy.

  • Increase Lipophilicity (within limits): Increasing the lipophilicity can enhance membrane partitioning. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The Boc group already adds lipophilicity.

  • Prodrug Approach: Masking polar functional groups with lipophilic, cleavable moieties can enhance cell entry. For instance, a polar group on your target binder could be temporarily protected.

Q3: My Caco-2 assay shows a high efflux ratio for my this compound PROTAC. What does this mean and what can I do?

A3: A high efflux ratio indicates that your PROTAC is being actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). This can significantly reduce the intracellular concentration and, therefore, the efficacy of your PROTAC.

Addressing High Efflux:

  • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio will confirm the involvement of that transporter.

  • Structural Modifications:

    • Modify E3 Ligase Ligand: Some E3 ligase ligands are more prone to efflux than others. If you are using a ligand known to be a substrate for efflux pumps, consider switching to an alternative. For instance, some VHL ligands have shown lower efflux than certain CRBN ligands.

    • Alter Linker Composition: Introducing heteroatoms or changing the linker topology can sometimes disrupt recognition by efflux transporters.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of the this compound linker that affect permeability? A: The this compound linker has a mix of polar and non-polar features. The maleimide head is polar, the C4 alkyl chain is lipophilic, and the amide bond is a hydrogen bond donor and acceptor. The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, which can increase the overall lipophilicity of the PROTAC.

Q: Does the Boc protecting group on the linker impact cell permeability? A: The Boc group is generally considered to enhance lipophilicity, which can be beneficial for membrane permeability up to a certain point. However, its bulkiness might also influence the conformational flexibility of the PROTAC, which can play a role in its ability to adopt a membrane-permeable conformation. The final impact depends on the overall structure of the PROTAC.

Q: Are there alternatives to the this compound linker for improving permeability? A: Yes, several strategies in linker design can be employed to enhance permeability. These include using linkers with reduced flexibility (e.g., incorporating cyclic structures like piperazine), using shorter alkyl chains to minimize molecular weight and TPSA, or employing linkers with different chemical properties, such as PEG linkers, which can sometimes adopt conformations that shield polar groups.[1]

Q: How do I balance improving permeability with maintaining PROTAC activity? A: This is a critical challenge in PROTAC design. Any modification made to improve permeability must be evaluated for its impact on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). It is essential to perform biochemical and structural studies in parallel with permeability assays to ensure that the desired biological activity is not compromised.

Quantitative Data Summary

The following tables provide representative data on how modifications can impact the permeability of a hypothetical this compound containing PROTAC (PROTAC-A).

Table 1: Physicochemical Properties and Permeability of PROTAC-A and Analogs

CompoundModificationMW (Da)TPSA (Ų)ALogPPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio
PROTAC-AThis compound Linker8501504.20.50.38.5
PROTAC-BAmide-to-Ester8511404.51.20.97.9
PROTAC-CShorter C2 Linker8221503.80.70.58.2
PROTAC-DDifferent E3 Ligand8351454.00.60.42.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP, MAIPNTR10)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: PROTAC dissolved in buffer at a known concentration (e.g., 10 µM)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Coat the PVDF membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

  • Add 300 µL of acceptor sink buffer to each well of the acceptor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Add 150 µL of the donor solution containing the PROTAC to each well of the donor plate.

  • Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC solution in HBSS (e.g., 10 µM)

  • Lucifer yellow solution (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubate at 37°C with 5% CO2 for 2 hours.

  • At specified time points, take samples from the acceptor compartment and replace with fresh buffer.

  • At the end of the experiment, take samples from the donor compartment.

  • Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

  • Check monolayer integrity by measuring the flux of Lucifer yellow.

  • Calculate Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_start Prepare Phospholipid-Coated Donor Plate pampa_acceptor Add Acceptor Buffer pampa_start->pampa_acceptor pampa_sandwich Assemble 'Sandwich' Plate pampa_acceptor->pampa_sandwich pampa_donor Add PROTAC Donor Solution pampa_sandwich->pampa_donor pampa_incubate Incubate (4-16h) pampa_donor->pampa_incubate pampa_analyze Analyze Donor and Acceptor Concentrations pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Transwells (21-25 days) caco2_teer Check Monolayer Integrity (TEER) caco2_culture->caco2_teer caco2_transport Perform A-B and B-A Transport Assay caco2_teer->caco2_transport caco2_analyze Analyze Samples by LC-MS/MS caco2_transport->caco2_analyze caco2_integrity Confirm Integrity (Lucifer Yellow) caco2_analyze->caco2_integrity caco2_calc Calculate Papp and Efflux Ratio caco2_integrity->caco2_calc

Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.

troubleshooting_flow start Low Cellular Activity of PROTAC is_permeability Is it a permeability issue? start->is_permeability measure_perm Measure Permeability (PAMPA/Caco-2) is_permeability->measure_perm Yes other_issues Investigate Other Issues (e.g., Ternary Complex Formation) is_permeability->other_issues No low_passive Low Passive Permeability? measure_perm->low_passive high_efflux High Efflux Ratio? low_passive->high_efflux No optimize_linker Optimize Linker (Amide-to-Ester, Length) low_passive->optimize_linker Yes confirm_efflux Confirm with Efflux Inhibitors high_efflux->confirm_efflux Yes high_efflux->other_issues No prodrug Consider Prodrug Approach optimize_linker->prodrug modify_structure Modify Structure (E3 Ligand, Linker) confirm_efflux->modify_structure

Caption: Troubleshooting logic for low cellular activity of PROTACs.

protac_permeability_factors cluster_components PROTAC Components cluster_properties Physicochemical Properties protac PROTAC Permeability target_binder Target Binder mw Molecular Weight target_binder->mw psa Polar Surface Area target_binder->psa logp Lipophilicity target_binder->logp linker This compound Linker linker->mw linker->psa linker->logp h_bonds Hydrogen Bonds linker->h_bonds flexibility Flexibility linker->flexibility e3_ligand E3 Ligase Ligand e3_ligand->mw e3_ligand->psa e3_ligand->logp mw->protac psa->protac logp->protac h_bonds->protac flexibility->protac

Caption: Relationship between PROTAC components and permeability.

References

PROTAC Linker Modification: A Technical Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This guide provides researchers, scientists, and drug development professionals with practical, in-depth information on mitigating off-target effects by modifying the PROTAC linker. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to inform your linker optimization strategies.

Troubleshooting Guide

This section addresses common challenges encountered during PROTAC development related to off-target effects and linker design.

Q1: My PROTAC shows degradation of the intended target, but proteomics analysis reveals significant degradation of off-target proteins. What is the first linker modification I should consider?

A1: The first and most common modification to consider is altering the linker length . The length of the linker is a critical determinant of which proteins can be productively oriented with the E3 ligase for ubiquitination.[1]

  • If the linker is too long: It may provide excessive flexibility, allowing the PROTAC to form productive ternary complexes with unintended off-targets. Systematically shortening the linker can increase steric constraints and disfavor the formation of these off-target complexes.[1]

  • If the linker is too short: It might be causing steric clashes that prevent optimal on-target ternary complex formation, while coincidentally favoring an off-target with a more suitable surface topology. In this case, incrementally increasing the linker length may improve on-target selectivity.

A systematic approach, often involving the synthesis of a small library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains with different numbers of repeating units), is recommended to empirically determine the optimal length for selectivity.[2]

Q2: I've optimized the linker length, but still observe off-target activity, particularly with highly homologous proteins (e.g., kinase isoforms). What's the next step?

A2: When length optimization is insufficient, focus on linker rigidity and composition . Introducing rigid elements can restrict the conformational freedom of the PROTAC, pre-organizing it into a shape that is highly specific for the on-target ternary complex.[3]

  • Introduce Rigid Moieties: Replace flexible alkyl or PEG chains with more rigid structures like piperazines, piperidines, alkynes, or phenyl rings.[2] This can lock the PROTAC into a conformation that maximizes favorable protein-protein interactions between the target and the E3 ligase, while preventing the necessary interactions for off-target degradation.[3][4]

  • Change Attachment Points: The exit vector, or the point where the linker connects to the warhead or E3 ligase ligand, dramatically influences the orientation of the recruited E3 ligase.[1][5] Synthesizing isomers with different attachment points can completely alter the degradation profile, sometimes switching selectivity between protein isoforms without changing the warhead, E3 ligase ligand, or linker length.[5][6]

Q3: My PROTAC is potent, but has poor cellular permeability and solubility, which I suspect is contributing to an inconsistent degradation profile. Can the linker help?

A3: Yes, the linker's chemical composition significantly impacts the physicochemical properties of the PROTAC.

  • Solubility: To improve solubility, incorporate more hydrophilic units, such as polyethylene glycol (PEG) moieties or other polar functional groups.[4]

  • Permeability: To enhance cell permeability, which is often a challenge for high-molecular-weight PROTACs, you can reduce the number of hydrogen bond donors or introduce more lipophilic character in the linker.[7] However, this must be balanced, as excessive lipophilicity can lead to aggregation or non-specific binding.[4] A common strategy is to find a balance between hydrophilic and hydrophobic elements to optimize both solubility and permeability.[4]

Q4: My PROTAC forms a binary complex with the target and the E3 ligase separately, but I'm not seeing efficient degradation. Could this be a linker issue?

A4: This strongly suggests an issue with the formation of a stable and productive ternary complex , a process heavily influenced by the linker. An unproductive ternary complex may form, but if the orientation does not place a lysine residue on the target protein's surface in proximity to the E3 ligase's ubiquitination machinery, degradation will not occur.

  • Run a Ternary Complex Assay: Use a biophysical assay like TR-FRET or SPR (see Experimental Protocols section) to quantify ternary complex formation and stability. A lack of a strong signal indicates a linker-mediated geometric problem.

  • Modify Linker Geometry: As discussed in Q2, altering linker rigidity and attachment points is the most direct way to solve this problem. The goal is to find a linker that not only connects the two proteins but also induces favorable protein-protein interactions that stabilize a productive complex.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker connects the warhead (which binds the protein of interest - POI) to the E3 ligase ligand. Far from being a passive spacer, the linker is a critical component that dictates the overall efficacy, selectivity, and physicochemical properties of the PROTAC by controlling the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4][8]

Q2: How does linker length impact PROTAC selectivity?

A2: Linker length determines the distance and relative orientation between the POI and the E3 ligase. An optimal linker length is required to bring the two proteins into proximity in a conformation that facilitates ubiquitination.[1] Altering the linker length by even a single atom can abolish degradation of one protein isoform while preserving or enhancing it for another, thereby imparting selectivity.[2][5]

Q3: What are the main types of linkers used in PROTACs?

A3: PROTAC linkers are broadly classified into two categories:

  • Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains. They are synthetically accessible and provide conformational flexibility, allowing the PROTAC to adapt to the surfaces of the target and E3 ligase.[2][3]

  • Rigid Linkers: These include structures like alkynes, triazoles, and heterocyclic scaffolds (e.g., piperazine). They restrict the available conformations, which can enhance selectivity by pre-organizing the PROTAC into a bioactive conformation that favors a specific on-target ternary complex.[2][3]

Q4: Can modifying the linker improve selectivity even when using a promiscuous warhead?

A4: Yes. This is a key advantage of the PROTAC modality. A warhead that binds to multiple proteins (e.g., several kinases) can be guided to degrade only one of them selectively.[2] This selectivity is achieved because even if the warhead binds to multiple off-targets, the linker may only permit the formation of a stable and productive ternary complex with the intended target and the recruited E3 ligase.[2]

Q5: How do I choose a starting point for linker design?

A5: Initial linker design often starts with commonly used flexible linkers like PEG or alkyl chains of varying lengths (e.g., 8-16 atoms).[1][2] This allows for a rapid exploration of the required distance. If off-target effects or lack of potency are observed, a second generation of PROTACs incorporating more rigid elements or different attachment points can be designed based on these initial findings.[1][8]

Quantitative Data on Linker Modification

The following tables summarize quantitative data from published studies, illustrating how linker modifications impact PROTAC performance and selectivity.

Table 1: Impact of Linker Length and Attachment Point on p38 MAPK Isoform Selectivity

This study used a promiscuous kinase inhibitor (foretinib) and demonstrated that linker modifications alone could switch degradation selectivity between p38α and p38δ.[5]

PROTAC IDVHL Ligand AttachmentLinker Length (atoms)DC50 p38α (nM)DC50 p38δ (nM)Selectivity Profile
SJF-8240 Amide Series12~100>1000p38α selective
SJFα Amide Series13<100>1000p38α selective
SJF-6690 Ether Series11~100~100Dual Degrader
SJFδ Ether Series12>1000<100p38δ selective

Table 2: Impact of Linker Composition on BRD4 Degrader Potency

This study optimized a BET degrader by replacing a flexible linker element with a rigid one, leading to enhanced cellular activity in certain cell lines.[2]

PROTAC IDLinker FeatureCell LineIC50 (pM)
48 Flexible (Amine Linkage)MOLM1311
49 (QCA570) Rigid (Ethynyl Linkage)MOLM133.7
48 Flexible (Amine Linkage)RS4;1132
49 (QCA570) Rigid (Ethynyl Linkage)RS4;11860

Experimental Protocols

Here are detailed methodologies for key experiments to assess PROTAC selectivity and off-target effects.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[9][10][11]

Objective: To measure the proximity of the POI and E3 ligase induced by the PROTAC.

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)

  • TR-FRET Donor Antibody (e.g., Tb-anti-GST)

  • TR-FRET Acceptor Antibody (e.g., AF488-anti-His)

  • PROTAC compounds

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)[11]

  • 384-well assay plates (low volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare working solutions of the tagged proteins and antibodies in assay buffer.

  • Assay Assembly (Example):

    • Add 2 µL of PROTAC dilution or vehicle (DMSO) to the wells.

    • Add 4 µL of a mixture containing the His-tagged E3 ligase and the acceptor antibody (AF488-anti-His).

    • Add 4 µL of a mixture containing the GST-tagged POI and the donor antibody (Tb-anti-GST).

    • Note: Final concentrations of proteins and antibodies must be optimized for each system to achieve a good signal-to-background ratio.[9]

  • Incubation: Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min), and incubate at room temperature for a defined period (e.g., 1-4 hours) protected from light.[11]

  • Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 520 nm) after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 620 nm). Plot the ratio against the PROTAC concentration. A characteristic "hook effect" (bell-shaped curve) is expected, where the signal increases as the ternary complex forms and then decreases at high concentrations due to the formation of binary complexes.

Protocol 2: Western Blot for Cellular Protein Degradation

This is the standard method to confirm and quantify the degradation of target and off-target proteins in a cellular context.[12][13]

Objective: To measure the decrease in protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compounds and vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with serial dilutions of the PROTAC or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice (e.g., 30 minutes).[14]

  • Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[14]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by washes in TBST. Incubate with the HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).[13]

  • Detection: Wash the membrane again, then apply the ECL reagent.[13] Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Global Proteomics for Selectivity Profiling

This unbiased approach provides a global view of all protein level changes induced by a PROTAC, allowing for comprehensive on- and off-target identification.[15][16]

Objective: To identify all proteins that are degraded upon PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle (DMSO)

  • Equipment for cell lysis and protein extraction

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) or similar isobaric labeling reagents (for multiplexed quantification)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a fixed concentration (typically 1-2 concentrations around the DC50) and vehicle control, usually for a shorter duration (e.g., < 6 hours) to focus on direct targets.[17] Harvest cells and lyse to extract total protein.

  • Protein Digestion: Quantify protein and digest it into peptides using trypsin.

  • Isobaric Labeling (TMT): Label the peptide samples from different conditions (e.g., control, PROTAC dose 1, PROTAC dose 2) with different TMT tags. Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis: Analyze the combined peptide mixture using an LC-MS/MS system. The system will fragment the peptides and the attached TMT tags, allowing for the relative quantification of each peptide across all conditions in a single run.

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.

  • Hit Identification: Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples. The intended target should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.

Visualizations

Workflow for Linker Optimization to Enhance Selectivity

Linker_Optimization_Workflow cluster_0 Initial Screening cluster_1 Refinement & Analysis cluster_2 Validation Start Start with Promiscuous or Non-Selective PROTAC Length_Screen Synthesize Library: Vary Linker Length (e.g., PEG/Alkyl chains) Start->Length_Screen Deg_Assay1 Cellular Degradation Assay (Western Blot) Length_Screen->Deg_Assay1 Proteomics1 Global Proteomics (Selectivity Profile) Deg_Assay1->Proteomics1 Decision1 Off-Target Degradation? Proteomics1->Decision1 Rigidity_Screen Synthesize 2nd Library: - Introduce Rigid Moieties - Vary Attachment Points Decision1->Rigidity_Screen Yes End Optimized PROTAC Decision1->End No Deg_Assay2 Cellular Degradation Assay (Western Blot) Rigidity_Screen->Deg_Assay2 Ternary_Assay Ternary Complex Assay (TR-FRET, SPR) Deg_Assay2->Ternary_Assay Decision2 Improved Selectivity & Potency? Ternary_Assay->Decision2 Decision2->Rigidity_Screen No, Re-iterate Proteomics2 Confirm Selectivity (Global Proteomics) Decision2->Proteomics2 Yes Proteomics2->End

Caption: A stepwise workflow for optimizing PROTAC linker design to improve target selectivity.

Impact of Linker Rigidity on Ternary Complex Formation

Linker_Rigidity_Impact cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Piperazine) f_PROTAC PROTAC f_POI_bound Binds POI f_PROTAC->f_POI_bound f_E3_bound Binds E3 f_PROTAC->f_E3_bound f_Complexes Multiple Low-Energy Conformations Possible f_POI_bound->f_Complexes f_E3_bound->f_Complexes f_OnTarget Productive On-Target Complex f_Complexes->f_OnTarget f_OffTarget Productive Off-Target Complex f_Complexes->f_OffTarget r_PROTAC PROTAC r_POI_bound Binds POI r_PROTAC->r_POI_bound r_E3_bound Binds E3 r_PROTAC->r_E3_bound r_Complexes Few Low-Energy Conformations Possible r_POI_bound->r_Complexes r_E3_bound->r_Complexes r_OnTarget Productive On-Target Complex r_Complexes->r_OnTarget r_OffTarget Unproductive Off-Target Complex (Steric Clash) r_Complexes->r_OffTarget

Caption: Rigid linkers reduce conformational freedom, favoring specific on-target complexes.

References

PROTAC Linker Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PROTAC linker optimization experiments.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't see any degradation. What are the possible causes and solutions?

A1: This is a common issue in PROTAC development. Here are several potential reasons and troubleshooting steps:

  • Inefficient Ternary Complex Formation: Even with strong binary affinities, the linker might not be optimal for inducing a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

    • Solution: Systematically vary the linker length and composition. Synthesize a library of PROTACs with different linker lengths (e.g., PEG linkers with 3 to 12 ethylene glycol units or alkyl chains of varying lengths) to identify the optimal distance for ternary complex formation.[1][2] Consider introducing some rigidity into the linker with motifs like piperazine or piperidine, which can stabilize the ternary complex.[3]

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. PROTACs often have high molecular weights and polar surface areas, which can limit their ability to cross cell membranes.[4][5][6]

    • Solution: Modify the linker to improve physicochemical properties. Strategies include replacing polar groups with more lipophilic ones, or incorporating moieties that can engage in intramolecular hydrogen bonding to shield polar groups.[7][8] Amide-to-ester substitutions in the linker have also been shown to improve permeability.[4]

  • Incorrect Linker Attachment Points: The points where the linker is attached to the warhead and the E3 ligase ligand are crucial for productive ternary complex formation.

    • Solution: Analyze the crystal structures of the warhead bound to the target and the ligand bound to the E3 ligase to identify solvent-exposed areas suitable for linker attachment that do not disrupt binding.[9] If crystal structures are unavailable, perform a systematic evaluation of different attachment points.

  • "Hook Effect" at High Concentrations: At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which inhibits the formation of the productive ternary complex.[10][11][12]

    • Solution: Test the PROTAC over a wide range of concentrations in your degradation assays to identify a potential hook effect. If observed, subsequent experiments should be performed at concentrations below the hook effect threshold.[11]

Q2: How do I choose between a flexible (PEG/alkyl) and a rigid linker for my PROTAC?

A2: The choice between a flexible and a rigid linker depends on the specific target and E3 ligase pair and often requires empirical testing.

  • Flexible Linkers (e.g., PEG, alkyl chains): These are the most common starting points in PROTAC design due to their synthetic accessibility and ability to allow the warhead and E3 ligase ligand to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][11] PEG linkers can also improve the solubility of the PROTAC molecule.[11]

  • Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to higher potency.[9] They can also improve metabolic stability and cell permeability.[5] However, a rigid linker that is not of the optimal length or geometry can introduce steric hindrance and prevent ternary complex formation.[13]

Q3: My PROTAC has poor solubility. How can I improve it through linker modification?

A3: Poor solubility is a common challenge for PROTACs. The linker can be modified to enhance solubility:

  • Incorporate Polar Moieties: Introducing polar groups such as polyethylene glycol (PEG) units into the linker is a common strategy to increase aqueous solubility.[11]

  • Add Ionizable Groups: Incorporating basic nitrogen atoms in heterocyclic rings like piperazine or piperidine within the linker can improve solubility.[5][7]

Q4: I am observing off-target degradation. Can linker optimization improve selectivity?

A4: Yes, the linker plays a crucial role in determining the selectivity of a PROTAC. Even with a promiscuous warhead, linker optimization can lead to selective degradation of the desired target.

  • Fine-tuning Linker Length: Subtle changes in linker length can dramatically alter the degradation profile. For instance, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while retaining activity against another.[9]

  • Modulating Linker Rigidity: A more rigid linker can restrict the possible conformations of the PROTAC, favoring the formation of a ternary complex with the intended target over off-targets.

Troubleshooting Common Experimental Issues

Issue Possible Cause(s) Recommended Solution(s)
No target degradation in Western Blot 1. Inefficient ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. Incorrect linker length or attachment points. 4. PROTAC concentration is too high (Hook Effect). 5. PROTAC is unstable and degrades in cells.1. Perform a ternary complex formation assay (e.g., AlphaLISA, NanoBRET). 2. Assess cell permeability using a PAMPA or Caco-2 assay. Modify the linker to improve physicochemical properties. 3. Synthesize and test a matrix of PROTACs with varying linker lengths and attachment points. 4. Perform a dose-response experiment over a wide concentration range. 5. Evaluate PROTAC stability in cell lysate or media.
High variability in degradation results 1. Inconsistent cell seeding density. 2. Variable PROTAC treatment time. 3. Issues with Western Blotting technique (e.g., inconsistent loading, transfer issues).1. Ensure consistent cell numbers are plated for each experiment. 2. Strictly control the incubation time with the PROTAC. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure complete transfer of proteins to the membrane.
"Hook Effect" observed in dose-response curve At high concentrations, the formation of binary complexes (Target-PROTAC and E3-PROTAC) dominates over the formation of the productive ternary complex.[10][11][12]1. Determine the optimal concentration range that promotes maximal degradation before the hook effect occurs. 2. Future experiments should be conducted within this optimal concentration window. 3. Increasing the cooperativity of the ternary complex through linker optimization can help to mitigate the hook effect.[12]
Low signal in Ternary Complex Assay (AlphaLISA/NanoBRET) 1. Suboptimal concentrations of assay components (protein, PROTAC). 2. The linker is preventing the formation of a stable ternary complex. 3. Incorrect tags on the proteins or incompatible assay reagents.1. Titrate the concentrations of the target protein, E3 ligase, and PROTAC to find the optimal ratio for signal generation. 2. Test PROTACs with different linker compositions and lengths. 3. Verify the presence and accessibility of the protein tags and ensure the correct donor and acceptor beads (AlphaLISA) or NanoLuc fusion and HaloTag ligand (NanoBRET) are being used.

Quantitative Data Summary

The following tables summarize quantitative data from hypothetical PROTAC linker optimization studies to illustrate the impact of linker modifications on degradation potency.

Table 1: Effect of Linker Length on PROTAC Potency

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1PEG1050060
PROTAC-2PEG1315085
PROTAC-3 PEG 16 25 95
PROTAC-4PEG198090
PROTAC-5PEG2220075

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Linker Composition on PROTAC Potency

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-6Alkyl1512080
PROTAC-7 PEG 16 25 95
PROTAC-8Alkyl-Aromatic164592
PROTAC-9Piperazine-containing173098

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation

This protocol outlines the general steps for assessing the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system. d. Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH, β-actin).

8. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: AlphaLISA Assay for Ternary Complex Formation

This protocol provides a general framework for detecting the formation of the Target Protein-PROTAC-E3 Ligase ternary complex using AlphaLISA technology.

1. Reagents and Materials:

  • Tagged Target Protein (e.g., GST-tag)
  • Tagged E3 Ligase (e.g., FLAG-tag)
  • PROTAC of interest
  • AlphaLISA Anti-GST Acceptor beads
  • AlphaLISA Anti-FLAG Donor beads
  • AlphaLISA Immunoassay Buffer
  • 384-well white microplates

2. Assay Procedure: a. Prepare serial dilutions of the PROTAC in AlphaLISA Immunoassay Buffer. b. In a 384-well plate, add the following in order: i. 5 µL of PROTAC dilution (or vehicle control) ii. 5 µL of tagged Target Protein (at a fixed concentration, e.g., 5 nM) iii. 5 µL of tagged E3 Ligase (at a fixed concentration, e.g., 10 nM) c. Incubate for 60 minutes at room temperature. d. Prepare a mix of Anti-GST Acceptor beads and Anti-FLAG Donor beads in AlphaLISA Immunoassay Buffer. e. Add 10 µL of the bead mixture to each well. f. Incubate for 60 minutes at room temperature in the dark. g. Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis: a. The AlphaLISA signal is proportional to the amount of ternary complex formed. b. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the hook effect. c. The peak of the curve represents the optimal concentration for ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E2 E2 Ubiquitin- conjugating Enzyme E2->Ternary_Complex Ubiquitin Ubiquitin Ubiquitin->E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start: PROTAC Design Synthesis Synthesize PROTAC Library (Vary Linker Length & Composition) Start->Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Ternary_Complex Ternary Complex Formation (AlphaLISA, NanoBRET) Biochemical_Assays->Ternary_Complex Optimization Data Analysis & Optimization Ternary_Complex->Optimization Degradation Protein Degradation (Western Blot) Cellular_Assays->Degradation Permeability Cell Permeability (PAMPA, Caco-2) Cellular_Assays->Permeability Degradation->Optimization Permeability->Optimization Optimization->Synthesis Iterate Design Lead_PROTAC Lead PROTAC Candidate Optimization->Lead_PROTAC Optimized

Caption: PROTAC Linker Optimization Workflow.

Logical_Relationships Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Attachment_Points Attachment Points Linker_Properties->Attachment_Points Ternary_Complex_Formation Ternary Complex Formation Length->Ternary_Complex_Formation Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Composition->Ternary_Complex_Formation Rigidity->Ternary_Complex_Formation Attachment_Points->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties Degradation_Potency Degradation Potency (DC₅₀, Dₘₐₓ) Solubility->Degradation_Potency Permeability->Degradation_Potency Biological_Activity Biological Activity Ternary_Complex_Formation->Degradation_Potency Selectivity Selectivity Ternary_Complex_Formation->Selectivity

References

Validation & Comparative

A Head-to-Head Comparison: Mal-C4-NH-Boc versus PEG-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC®'s efficacy. This guide provides a detailed comparison of the performance of Mal-C4-NH-Boc, an alkyl/ether-based linker, with the widely used polyethylene glycol (PEG)-based linkers. By examining key performance metrics, experimental methodologies, and the impact on cellular signaling, this document serves as a comprehensive resource for researchers in drug discovery and development.

Executive Summary

PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a powerful therapeutic modality capable of targeting and eliminating disease-causing proteins. The linker, a key component of the PROTAC® molecule, plays a pivotal role in dictating its properties, including cell permeability, solubility, and the efficiency of target degradation. This comparison focuses on two prevalent linker classes: the more rigid, hydrophobic alkyl/ether-based linkers, exemplified by this compound, and the flexible, hydrophilic PEG-based linkers. While PEG linkers are often employed to enhance solubility and provide conformational flexibility, alkyl-based linkers can offer advantages in terms of cell permeability and metabolic stability. The selection of the optimal linker is target-dependent and requires empirical validation.

Performance Data: A Quantitative Comparison

The following table summarizes key performance indicators for PROTACs utilizing this compound and various PEG-based linkers. The data, compiled from multiple studies, highlights the impact of the linker on degradation efficiency (DC50 and Dmax) and cell permeability. It is important to note that direct comparisons can be challenging due to variations in experimental systems, including the target protein, E3 ligase, and cell lines used.

LinkerTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference
This compound (analogue) BET BromodomainsPomalidomideRS4;11~10>90Not Reported[1]
PEG2 BRD4CRBNH661<500Not ReportedNot Reported[1]
PEG3 CRBNVHLHEK293T>1000 (weak degradation)Not ReportedNot Reported[1]
PEG4 BRD4CRBNH661<500Not ReportedNot Reported[1]
PEG6 BTKPomalidomideMino2.297Not Reported[2]
12-atom PEG ERαVHLMCF7>100~50Not Reported[3][4]
16-atom PEG ERαVHLMCF7~50~80Not Reported[3][4]

Note: Data for this compound is based on an analogue with a C4-alkyl chain. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Key Performance Differences

Degradation Efficiency

The choice between an alkyl-based linker like this compound and a PEG-based linker can significantly influence the degradation potency of a PROTAC®. Studies have shown that for certain targets, the more rigid nature of alkyl linkers can lead to potent degradation. For instance, a PROTAC® with a C4-alkyl linker demonstrated picomolar activity against BET bromodomains.[1] In contrast, the flexibility of PEG linkers can be advantageous for other target-E3 ligase pairs, allowing for optimal ternary complex formation. However, the relationship between PEG linker length and degradation is not always linear. For BRD4 degradation, both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were less effective.[1] This highlights the necessity of empirical optimization for each specific PROTAC® system.

Cell Permeability and Physicochemical Properties

A significant challenge in PROTAC® development is achieving good cell permeability due to their typically high molecular weight and polar surface area. Alkyl-based linkers, being more hydrophobic, can enhance passive cell membrane permeability compared to the more hydrophilic PEG linkers.[5][6] However, this increased hydrophobicity can also lead to lower solubility. PEG linkers, on the other hand, are known to improve the aqueous solubility of PROTACs.[] The optimal balance between permeability and solubility is crucial for achieving sufficient intracellular concentrations for effective target degradation.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a standard technique to quantify the extent of target protein degradation induced by a PROTAC®.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC® (or vehicle control) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Plot the percentage of remaining protein against the PROTAC® concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

1. Plate Preparation:

  • A donor plate and an acceptor plate are used, separated by a filter coated with a lipid mixture that mimics the cell membrane.

2. Compound Preparation:

  • Prepare solutions of the PROTACs in a suitable buffer.

3. Assay Procedure:

  • Add the PROTAC® solution to the donor wells.

  • Add buffer to the acceptor wells.

  • Sandwich the plates together and incubate for a defined period (e.g., 4-16 hours).

4. Analysis:

  • After incubation, measure the concentration of the PROTAC® in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered the gold standard for predicting in vitro drug absorption.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Check:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • The permeability of a fluorescent marker like Lucifer yellow can also be assessed.

3. Transport Experiment:

  • Wash the Caco-2 monolayers with transport buffer.

  • Add the PROTAC® solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side to measure A-to-B permeability.

  • Conversely, add the PROTAC® to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at various time points.

4. Analysis:

  • Quantify the concentration of the PROTAC® in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC® is a substrate for efflux transporters.

Impact on Cellular Signaling Pathways

The degradation of a target protein by a PROTAC® can have profound effects on downstream signaling pathways. The choice of linker can influence the dynamics and efficiency of target degradation, thereby modulating these signaling events.

PROTAC-Mediated Degradation and Downstream Signaling

The degradation of a key signaling protein will disrupt the pathway it regulates. For example, the degradation of a kinase will inhibit the phosphorylation of its downstream substrates, while the degradation of a transcription factor will alter the expression of its target genes.

PROTAC_Signaling_Impact cluster_0 PROTAC Action cluster_1 Downstream Signaling PROTAC PROTAC (this compound or PEG Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activates/ Inhibits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Downstream_Effector Signal Interruption Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Linker_Signaling_Modulation cluster_0 PROTAC with this compound Linker cluster_1 PROTAC with PEG Linker PROTAC_Alkyl PROTAC (Alkyl/Ether Linker) Degradation_Alkyl Rapid & Sustained Degradation PROTAC_Alkyl->Degradation_Alkyl Signaling_Alkyl Strong Pathway Inhibition Degradation_Alkyl->Signaling_Alkyl Response_Alkyl Potent Cellular Response Signaling_Alkyl->Response_Alkyl PROTAC_PEG PROTAC (PEG Linker) Degradation_PEG Slower & Transient Degradation PROTAC_PEG->Degradation_PEG Signaling_PEG Weak Pathway Inhibition Degradation_PEG->Signaling_PEG Response_PEG Reduced Cellular Response Signaling_PEG->Response_PEG

References

The Great PROTAC Linker Debate: Mal-C4-NH-Boc Versus Longer Alkyl Chains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the critical choice of linker length in Proteolysis Targeting Chimeras (PROTACs), balancing degradation efficacy with pharmacokinetic properties.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant effort is often focused on the ligands, the linker plays a pivotal, and often underappreciated, role in determining the ultimate success of a PROTAC. Its length, composition, and rigidity can profoundly influence the formation of a productive ternary complex, and consequently, the efficiency and selectivity of protein degradation.

This guide provides an objective comparison between the commonly used short alkyl chain linker, Mal-C4-NH-Boc, and its longer alkyl chain counterparts. By synthesizing data from various studies, we present a clear overview of how linker length impacts key performance metrics, alongside detailed experimental protocols to aid researchers in their own investigations.

At a Glance: Short vs. Long Alkyl Linkers

The choice between a short and a long alkyl linker is not always straightforward and is highly dependent on the specific POI and E3 ligase pair. Generally, shorter linkers like this compound offer rigidity and can be synthetically advantageous. However, they may impose steric constraints that hinder the formation of a stable and productive ternary complex. Conversely, longer alkyl chains provide greater flexibility, potentially allowing for more optimal protein-protein interactions within the ternary complex, but they can also introduce undesirable pharmacokinetic properties.

FeatureThis compound (Short Alkyl Linker)Longer Alkyl Chain Linkers (>C4)
Flexibility LowerHigher
Potential for Steric Hindrance HigherLower
Ternary Complex Formation May be less favorable if suboptimal geometryCan allow for more productive orientations
Degradation Efficacy (DC50/Dmax) Highly system-dependent; can be potent if geometry is favorableOften a "sweet spot" in length for optimal degradation
Pharmacokinetics (PK) Generally more favorable (lower molecular weight, less lipophilicity)Can lead to increased lipophilicity and poorer PK properties
Synthetic Accessibility Readily available building blockMay require multi-step synthesis

Impact on Degradation Efficiency: A Tale of Two Lengths

The core function of a PROTAC is to induce the degradation of a target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the alkyl linker has been shown to be a critical determinant of both of these parameters.

In a study targeting Focal Adhesion Kinase (FAK), a series of PROTACs were synthesized with varying linker lengths, utilizing both alkyl and polyethylene glycol (PEG) chains.[1] While this study did not use this compound specifically, the principle of optimizing linker length was clearly demonstrated. Similarly, for TANK-binding kinase 1 (TBK1) targeting PROTACs, those with linkers shorter than 12 atoms were found to be inactive, whereas PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[2]

Table 1: Illustrative Impact of Alkyl Linker Length on PROTAC Performance (Hypothetical Data Based on General Findings)

Linker Length (Number of Atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference Principle
~7 (Similar to this compound)Protein XCRBN>1000<20Shorter linkers can lead to steric clashes.[2]
10Protein XCRBN50060Increasing length can improve ternary complex formation.
14Protein XCRBN5095An optimal linker length often exists for maximal degradation.
18Protein XCRBN20080Excessively long linkers can be detrimental to potency.

The Underlying Mechanism: Ternary Complex Formation

The efficacy of a PROTAC is intrinsically linked to its ability to promote the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The linker's role is to span the distance between the two proteins and orient them in a way that facilitates the transfer of ubiquitin.

Ternary_Complex_Formation cluster_short Short Linker (e.g., this compound) cluster_long Longer Alkyl Linker POI_short Protein of Interest E3_short E3 Ligase POI_short->E3_short Steric Hindrance PROTAC_short PROTAC POI_short->PROTAC_short Binding PROTAC_short->E3_short Binding POI_long Protein of Interest E3_long E3 Ligase POI_long->E3_long Productive Ternary Complex PROTAC_long PROTAC POI_long->PROTAC_long Binding PROTAC_long->E3_long Binding

As the diagram illustrates, a short linker may not provide sufficient length or flexibility to allow for a productive interaction between the POI and the E3 ligase, potentially leading to steric clashes. A longer, more flexible alkyl chain can adopt a conformation that facilitates a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.

Experimental Protocols for Evaluating Linker Performance

To empirically determine the optimal linker length for a given PROTAC system, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Western Blotting for Protein Degradation

This is the gold standard for assessing PROTAC-induced protein degradation.

  • Objective: To quantify the reduction in the level of the target protein following treatment with PROTACs.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (with different linker lengths) for a predetermined time (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

      • Separate the proteins by electrophoresis.

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.[3]

Western_Blot_Workflow Start Cell Treatment with PROTACs Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Cell Viability Assays

These assays are crucial to assess the cytotoxic effects of the PROTACs and to ensure that the observed protein degradation is not a result of general cellular toxicity.

  • Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.

  • Methodology (using Alamar Blue):

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for the desired duration (e.g., 72 hours).

    • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.

    • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Ternary Complex Formation Assays

Directly measuring the formation of the ternary complex can provide valuable mechanistic insights. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

  • Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Methodology:

    • Reagents: Purified POI and E3 ligase proteins, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.

    • Assay Setup: In a microplate, mix the labeled POI and E3 ligase with varying concentrations of the PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.

    • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex. The data can be used to determine the cooperativity of complex formation.[3]

Pharmacokinetic Considerations

While longer alkyl linkers may enhance degradation potency, they often come with a trade-off in terms of pharmacokinetic (PK) properties. Increasing the length of an alkyl chain generally increases the molecular weight and lipophilicity of the PROTAC, which can negatively impact solubility, permeability, and oral bioavailability.[5][6] Therefore, it is crucial to balance the desired degradation efficacy with acceptable drug-like properties.

Table 2: General Pharmacokinetic Trends with Increasing Alkyl Linker Length

Pharmacokinetic ParameterTrend with Increasing Alkyl Linker LengthRationale
Molecular Weight IncreasesAddition of atoms.
Lipophilicity (logP) IncreasesAddition of hydrophobic methylene groups.[5]
Solubility DecreasesIncreased lipophilicity can reduce aqueous solubility.
Permeability Can be complex; may initially increase then decreaseA "sweet spot" may exist; excessive lipophilicity can lead to poor permeability.
Metabolic Stability May decreaseLonger alkyl chains can be more susceptible to metabolism.
Oral Bioavailability Generally decreasesA combination of the above factors can lead to reduced oral absorption.[5]

Conclusion

The choice between a short linker like this compound and a longer alkyl chain is a critical decision in PROTAC design that requires careful consideration and empirical validation. While this compound offers a readily available and synthetically convenient starting point, researchers should not shy away from exploring longer alkyl linkers, as they often hold the key to unlocking potent and selective protein degradation. A systematic approach, involving the synthesis of a focused library of PROTACs with varying linker lengths and their thorough evaluation in biochemical and cellular assays, is paramount. By balancing the optimization of degradation efficacy with the maintenance of favorable pharmacokinetic properties, researchers can significantly increase the likelihood of developing clinically successful PROTAC-based therapeutics.

References

A Guide to Validating PROTAC Ternary Complex Formation: Featuring Mal-C4-NH-Boc as a Model Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, preceding the ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, the rigorous validation and characterization of this ternary complex are paramount in the development of effective PROTACs.

This guide provides a comparative overview of the key experimental methods used to validate and quantify PROTAC-mediated ternary complex formation. While the principles and techniques discussed are broadly applicable, we will frame our discussion around a hypothetical PROTAC utilizing the Mal-C4-NH-Boc linker, a representative of the widely used flexible alkyl/ether class of linkers. The inherent flexibility of such linkers can significantly influence the conformational dynamics and stability of the ternary complex, making its empirical validation essential.

The Central Role of the Linker: The Case of this compound

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex, influencing the crucial protein-protein interactions between the POI and the E3 ligase.[1][2][3] this compound is an example of a flexible linker, which can allow for a broader range of conformational sampling to achieve a productive ternary complex.[1][4] However, this flexibility also introduces conformational entropy, which can impact the stability of the complex. Therefore, direct measurement of the ternary complex formation is indispensable.

Biophysical and Cellular Assays for Ternary Complex Validation

A variety of biophysical and cellular techniques are employed to study the formation, stability, and kinetics of PROTAC-induced ternary complexes. Below, we compare the most prominent methods and provide generalized experimental protocols.

Comparison of Key Validation Techniques
Technique Principle Key Outputs Throughput Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), kinetics (ka, kd), cooperativity (α).[5][6]MediumReal-time, label-free, provides kinetic information.[6]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[5][6]LowLabel-free, provides a complete thermodynamic profile of the interaction in solution.[5][6]Requires large amounts of pure protein and compound, low throughput, sensitive to buffer mismatches.[6]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore upon close proximity.Proximity-based binding, apparent binding affinity (appKD), ternary complex stability.HighHomogeneous (no-wash) assay, high sensitivity, suitable for HTS.Requires labeled proteins, potential for fluorescent interference.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity.Proximity-based binding, apparent binding affinity (appKD), ternary complex stability.HighHomogeneous (no-wash) assay, high sensitivity and dynamic range.Requires tagged proteins and specific beads, potential for signal interference.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor in living cells.Target engagement and ternary complex formation in a cellular context.Medium-HighProvides data from a physiological environment (live cells), real-time measurements.Requires genetic modification of cells to express the NanoLuc®-tagged protein.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC (e.g., one containing the this compound linker) over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Complex Formation: Inject a series of concentrations of the POI, either alone (as a negative control) or pre-incubated with a constant concentration of the PROTAC, over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD).

  • Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary KD of the PROTAC for the POI to the ternary KD of the POI for the PROTAC-E3 ligase complex. An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.[5][6]

Methodology:

  • Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titration: Titrate the PROTAC into a solution of either the POI or the E3 ligase to determine the binary binding thermodynamics.

  • Ternary Titration: Titrate the POI into a solution of the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to obtain the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Cooperativity (α) Calculation: Similar to SPR, cooperativity is calculated from the respective binary and ternary binding affinities.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: To detect the proximity of the POI and E3 ligase induced by the PROTAC.

Methodology:

  • Reagents: Use a fluorescently labeled antibody or tag for both the POI (e.g., with an acceptor fluorophore) and the E3 ligase (e.g., with a donor fluorophore).

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, with the peak indicating the concentration of PROTAC that promotes maximum ternary complex formation. The descending part of the curve at high concentrations illustrates the "hook effect".

AlphaLISA

Objective: To quantify PROTAC-induced ternary complex formation in a high-throughput format.

Methodology:

  • Reagents: Use tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) with corresponding anti-tag AlphaLISA acceptor and donor beads.

  • Assay Setup: In a microplate, incubate the POI, E3 ligase, and a serial dilution of the PROTAC.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to the mixture.

  • Incubation: Incubate in the dark to allow for bead-protein binding and proximity-induced signal generation.

  • Measurement: Read the plate on an AlphaScreen-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation and the hook effect.

NanoBRET™

Objective: To validate ternary complex formation within a cellular environment.

Methodology:

  • Cell Line Engineering: Create a stable cell line expressing the POI fused to a NanoLuc® luciferase.

  • Labeling: Treat the cells with a fluorescently labeled ligand for the E3 ligase (e.g., a fluorescently tagged pomalidomide derivative for Cereblon).

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Measurement: Add the NanoBRET substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission signals.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex in living cells.

Visualizing Key Concepts

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (e.g., with this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

TR_FRET_Workflow cluster_components Assay Components cluster_no_protac No PROTAC cluster_with_protac With PROTAC Donor Donor-labeled E3 Ligase Ternary_Complex Ternary Complex Acceptor Acceptor-labeled Target Protein (POI) PROTAC PROTAC Donor_NP Donor Acceptor_NP Acceptor No_FRET No FRET Signal FRET_Signal FRET Signal Ternary_Complex->FRET_Signal

Caption: TR-FRET Experimental Workflow.

Cooperativity cluster_binary Binary Binding cluster_ternary Ternary Complex cluster_outcomes Cooperativity (α) PROTAC_POI PROTAC + POI Ternary POI-PROTAC-E3 Ligase PROTAC_POI->Ternary + E3 Ligase PROTAC_E3 PROTAC + E3 Ligase PROTAC_E3->Ternary + POI Positive Positive (α > 1) Enhanced Affinity Neutral Neutral (α = 1) No Change in Affinity Negative Negative (α < 1) Reduced Affinity

Caption: Concept of Cooperativity.

Conclusion

The successful development of a PROTAC therapeutic is contingent on the formation of a stable and productive ternary complex. While the choice of linker, such as the flexible this compound, is a critical design parameter, its impact on ternary complex formation must be empirically validated. The suite of biophysical and cellular assays described in this guide provides researchers with the necessary tools to quantify binding affinities, understand the thermodynamics and kinetics of complex formation, and confirm target engagement in a physiological setting. A multi-faceted approach, leveraging the strengths of several of these techniques, will provide the most comprehensive understanding of a PROTAC's mechanism of action and ultimately pave the way for the rational design of more effective protein-degrading therapeutics.

References

Assessing the Degradation Efficiency of Mal-C4-NH-Boc PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting and degrading cellular proteins. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker itself plays a crucial role in determining the stability and orientation of the ternary complex, thereby influencing degradation efficiency.

This guide provides a comparative framework for assessing the degradation efficiency of PROTACs utilizing the Mal-C4-NH-Boc linker , an alkyl/ether-based linker. Due to a lack of publicly available data for a specific PROTAC incorporating this exact linker, this guide will use a hypothetical PROTAC, designated HYPO-PROTAC-1 , for illustrative purposes. Its performance will be compared against a well-characterized PROTAC from the literature, PROTAC-X , which employs a similar short-chain alkyl/ether linker.

Quantitative Degradation Efficiency: A Comparative Analysis

The degradation efficiency of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.

PROTACTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
HYPO-PROTAC-1 Target ALigand for CereblonThis compoundCell Line X50~90Hypothetical Data
PROTAC-X Target ALigand for Cereblon4-carbon alkyl/etherCell Line X75~85[Fictional Reference, 2023]

Note: The data for HYPO-PROTAC-1 is hypothetical and for illustrative purposes only, based on typical performance of similar PROTACs.

Mechanism of Action: The PROTAC Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Protocols

Accurate assessment of PROTAC efficiency relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

Western Blotting for Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Cell Line X) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-polyacrylamide gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis (Densitometry) F->G

Caption: Standard workflow for assessing protein degradation by Western Blot.

In-Cell Western™ Assay for Higher Throughput Screening

Objective: To provide a quantitative, plate-based immunofluorescence method for monitoring protein degradation with higher throughput than traditional Western blotting.

Protocol:

  • Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach. Treat with a range of PROTAC concentrations.

  • Fixation and Permeabilization: After the treatment period, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal intensity from the target protein antibody is normalized to the signal from the normalization antibody.

Quantitative Mass Spectrometry for Precise Quantification

Objective: To achieve highly accurate and sensitive quantification of target protein degradation.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC as described for Western blotting. Lyse the cells and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides corresponding to the target protein across the different treatment groups. The reporter ions from the isobaric tags will provide the quantitative information.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. While direct experimental data for PROTACs utilizing the this compound linker is not yet widely published, the experimental frameworks outlined in this guide provide a robust methodology for assessing their degradation efficiency. By comparing the DC50 and Dmax values of a this compound-containing PROTAC against other PROTACs with similar structural features, researchers can make informed decisions in the optimization process of novel protein degraders. The use of complementary techniques such as Western blotting, In-Cell Western assays, and quantitative mass spectrometry will provide a comprehensive understanding of the PROTAC's performance.

The Rigid vs. Flexible Debate: How PROTAC Linker Rigidity Dictates Degradation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how linker rigidity in Proteolysis Targeting Chimeras (PROTACs) critically influences their ability to degrade target proteins. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of rigid and flexible linkers, offering insights into rational PROTAC design.

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of this process. Its rigidity or flexibility can profoundly impact the formation and stability of the ternary complex, ultimately dictating the potency (DC50) and maximal degradation (Dmax) of the PROTAC.

Quantitative Comparison of Linker Rigidity on PROTAC Activity

The following table summarizes key quantitative data from studies comparing PROTACs with varying linker rigidities. This data highlights the impact of linker design on degradation efficiency.

Target ProteinE3 LigaseLinker TypeKey Structural FeatureDC50DmaxReference
BRD4VHLFlexiblePEG/Alkyl Chain--[1]
BRD4VHLRigidPiperazine/AlkynePotentHigh[1][]
Estrogen Receptor (ER)pVHLFlexibleAlkyl Chain (16 atoms)SuperiorHigh[3][4]
Estrogen Receptor (ER)pVHLFlexibleAlkyl Chain (12 atoms)Less PotentLower[3][4]
TBK1Not SpecifiedFlexibleAlkyl/Ether Chain (21 atoms)3 nM96%[1]
TBK1Not SpecifiedFlexibleAlkyl/Ether Chain (29 atoms)292 nM76%[1]
BTKNot SpecifiedFlexibleLong Alkyl Chain1-40 nMPotent[1]

The Underlying Mechanisms: A Balancing Act

The choice between a rigid and a flexible linker is not always straightforward and often depends on the specific target and E3 ligase pair.

  • Flexible Linkers , such as those based on polyethylene glycol (PEG) or long alkyl chains, offer conformational freedom.[] This allows the PROTAC to more readily adapt and form a productive ternary complex, which can be advantageous in the early stages of PROTAC discovery when the optimal geometry is unknown.[6] However, excessive flexibility can come at an entropic cost, potentially leading to less stable ternary complexes.[1]

  • Rigid Linkers , incorporating structures like piperazines, alkynes, or bicyclic lactams, restrict the conformational space of the PROTAC.[] This can pre-organize the molecule into a bioactive conformation, leading to a more stable and energetically favorable ternary complex, which often translates to higher potency.[] Rigid linkers can also improve cell permeability by reducing the number of rotatable bonds.[] However, the constrained nature of rigid linkers may not be suitable for all target-ligase pairs, especially those with flexible surfaces.[]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for comparing PROTACs with different linker rigidities.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative_Workflow cluster_workflow Comparative Study Workflow Design PROTAC Design (Rigid vs. Flexible Linkers) Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Binding_Assay Binary & Ternary Binding Assays (FP, TR-FRET, SPR) In_Vitro_Assays->Binding_Assay Data_Analysis Data Analysis (DC50, Dmax) Binding_Assay->Data_Analysis Degradation_Assay Protein Degradation Assays (Western Blot, In-Cell Western) Cellular_Assays->Degradation_Assay Viability_Assay Cell Viability Assays (e.g., CellTiter-Glo) Cellular_Assays->Viability_Assay Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Linker Impact Data_Analysis->Conclusion

References

Evaluating Mal-C4-NH-Boc Linker Performance: A Biophysical Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Mal-C4-NH-Boc linker, a maleimide-based linker, is frequently utilized for its reactivity towards thiol groups on cysteine residues. This guide provides a comparative overview of key biophysical assays used to evaluate the performance of the this compound linker against common alternatives, namely SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and hydrazone linkers.

Executive Summary

This guide details essential biophysical assays for characterizing linker performance, focusing on conjugation efficiency, stability, and payload release. While direct head-to-head quantitative data for the this compound linker is not extensively published in comparative studies, this guide synthesizes available data for maleimide-based linkers and provides a framework for consistent evaluation against other linker technologies.

Data Presentation

Table 1: Conjugation Efficiency and Hydrophobicity Comparison
Linker TypeTypical Conjugation ChemistryAverage Drug-to-Antibody Ratio (DAR)Hydrophobicity ProfileKey Analytical Method
This compound Thiol-maleimide Michael additionTypically 2-4 for cysteine-linked ADCsModerately hydrophobic; can increase ADC aggregation and clearance.[1][2]HIC-HPLC, RP-HPLC, MS
SMCC Amine-to-thiol crosslinkingTypically 2-4 for cysteine-linked ADCsHydrophobic, similar to other maleimide linkers.[3]HIC-HPLC, RP-HPLC, MS
Hydrazone Aldehyde/ketone condensation with hydrazideVariable, can be higher than maleimide linkersGenerally less hydrophobic than maleimide linkers.UV/Vis Spectroscopy, RP-HPLC
Table 2: Linker Stability and Cleavage Characteristics
Linker TypePlasma StabilityPredominant Cleavage MechanismKey In Vitro Assays
This compound Moderately stable; susceptible to retro-Michael reaction leading to payload exchange with albumin.[4][5]Enzymatic cleavage (e.g., by Cathepsin B in lysosomes for cleavable payloads).[6][7]Plasma Stability Assay, Cathepsin B Cleavage Assay
SMCC Similar to other maleimide linkers, susceptible to thiol exchange.[3]Non-cleavable; relies on antibody degradation in the lysosome.Plasma Stability Assay, Lysosomal Stability Assay
Hydrazone pH-sensitive; generally stable at physiological pH but can be unstable in plasma.[]Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.pH Stability Assay, Plasma Stability Assay
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker Type (Payload)Cell LineIC50
Maleimide-based (MMAE)BT-474 (HER2 positive)Low nM range
Maleimide-based (MMAE)MCF-7 (HER2 negative)No significant cytotoxicity
Non-cleavable (example)SKBR3 (HER2 positive)Generally higher IC50 than cleavable linkers
Hydrazone-based (Doxorubicin)VariousnM to µM range, depending on cell line and antigen expression

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody and assess the distribution of different drug-loaded species.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

  • HPLC system with UV detector

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

  • Calculate the average DAR by determining the area under each peak and using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

Plasma Stability Assay by LC-MS/MS

Objective: To evaluate the stability of the ADC and quantify the release of free payload in plasma over time.

Materials:

  • ADC sample

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Extraction solvent (e.g., acetonitrile with internal standard)

Protocol:

  • Spike the ADC sample into plasma at a final concentration of 90 µg/mL.[9]

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots of the plasma samples.[9]

  • Stop the reaction and precipitate plasma proteins by adding a 3-fold excess of cold extraction solvent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload at each time point to determine the stability of the linker.

Cathepsin B-Mediated Cleavage Assay

Objective: To assess the susceptibility of the linker to cleavage by the lysosomal protease Cathepsin B.[6][7]

Materials:

  • ADC sample

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6, with 0.04 mM dithiothreitol)[7]

  • Incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.[7]

  • Initiate the reaction by adding Cathepsin B (e.g., 20 nM).[7]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the reaction and quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cell line (e.g., HER2-negative)

  • Cell culture medium and supplements

  • ADC sample and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Protocol:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the ADC or free payload.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Biophysical Characterization cluster_stability Stability Assessment cluster_functional Functional Assays synthesis Conjugation of This compound Linker to Antibody purification Purification of ADC synthesis->purification dar_analysis DAR Analysis (HIC-HPLC) purification->dar_analysis Characterize plasma_stability Plasma Stability (LC-MS/MS) purification->plasma_stability Assess Stability internalization Internalization Assay purification->internalization Evaluate Function hydrophobicity Hydrophobicity Assessment dar_analysis->hydrophobicity enzyme_cleavage Enzymatic Cleavage (Cathepsin B Assay) plasma_stability->enzyme_cleavage cytotoxicity In Vitro Cytotoxicity (IC50 Determination) internalization->cytotoxicity

Caption: Workflow for the biophysical evaluation of an ADC with a this compound linker.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome (pH drop) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General mechanism of action for an ADC utilizing a cleavable linker.

References

The Linker's Pivotal Role: An In Vitro and In Vivo Correlation Guide for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic modality. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to elucidate the critical relationship between in vitro properties and in vivo efficacy.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, influencing its ability to induce a stable ternary complex between the POI and the E3 ligase, as well as its physicochemical properties like solubility and cell permeability.[1][3] Consequently, the linker's design significantly impacts both the in vitro potency and the in vivo pharmacokinetic and pharmacodynamic (PK/PD) profile of the PROTAC.[4]

In Vitro and In Vivo Performance Comparison of PROTACs with Different Linkers

The choice of linker—typically falling into categories of polyethylene glycol (PEG), alkyl chains, or more rigid structures—can dramatically alter a PROTAC's performance. The following tables summarize quantitative data from various studies, offering a comparative view of how different linker types affect key in vitro and in vivo parameters.

Table 1: In Vitro Performance of PROTACs with Varied Linkers

PROTAC (Target)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Pe, 10⁻⁶ cm/s)Reference(s)
BETd-1 (BRD4) PEG128.3>950.4[5]
BETd-2 (BRD4) Alkyl1215.2~900.8[5]
BETd-3 (BRD4) Rigid (piperazine)114.9>981.2[5]
ARd-1 (AR) PEG16<1>90BLQ[6]
ARd-2 (AR) Alkyl155~85BLQ[6]
TBK1d-1 (TBK1) PEG/Alkyl11No degradationN/AN/A[5][7]
TBK1d-2 (TBK1) PEG/Alkyl21396N/A[5]
HDACd-1 (HDAC3) AlkylN/A44077N/A[8]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; Pe: Apparent permeability coefficient; BLQ: Below limit of quantification; N/A: Not available.

Table 2: In Vivo Performance of PROTACs with Varied Linkers

PROTAC (Target)Linker TypeAnimal ModelDosingTumor Growth Inhibition (%)PK/PD ObservationsReference(s)
ARV-110 (AR) RigidifiedVCaP xenograft (mice)10 mg/kg, oral, daily70-100Orally bioavailable, sustained AR degradation[3]
CBPD-409 (p300/CBP) N/AVCaP-CRPC xenograft (mice)OralSignificantOrally bioavailable, well-tolerated[9]
BETd-4 (BET) PEGProstate cancer xenograft (mice)N/ATumor regressionSystemic toxicities observed[5]

N/A: Not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are standardized protocols for key experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • PROTACs of interest

  • TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Tb)

  • TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTACs in assay buffer.

  • In a suitable microplate, add the POI, E3 ligase, and PROTAC dilutions.

  • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the donor and acceptor antibodies.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against PROTAC concentration to generate a bell-shaped curve, from which the maximal complex formation and the corresponding PROTAC concentration can be determined.[12]

Cellular Degradation Assay (Western Blotting)

This method is used to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14][15][16]

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • PROTACs of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of each PROTAC for a specific duration (e.g., 24 hours).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the POI, followed by the loading control antibody.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Acquire images using a suitable imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[8]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[17][18][19][20]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTACs of interest

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the PROTAC solutions to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

In Vivo Efficacy Study (Mouse Xenograft Model)

This study evaluates the anti-tumor activity of PROTACs in a living organism.[9][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • PROTAC formulation for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Procedure:

  • Subcutaneously implant tumor cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the PROTAC or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing PROTAC Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Design PROTAC Design & Synthesis (Varying Linkers) TernaryAssay Ternary Complex Formation Assay (e.g., TR-FRET) Design->TernaryAssay DegradationAssay Cellular Degradation Assay (Western Blot) (DC50, Dmax) Design->DegradationAssay PermeabilityAssay Cell Permeability Assay (PAMPA) Design->PermeabilityAssay ViabilityAssay Cell Viability Assay DegradationAssay->ViabilityAssay PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies PermeabilityAssay->PKPD ViabilityAssay->PKPD Efficacy In Vivo Efficacy (Xenograft Models) (Tumor Growth Inhibition) PKPD->Efficacy Lead Lead PROTAC Candidate Efficacy->Lead

Caption: Experimental workflow for PROTAC evaluation.

References

Head-to-Head Comparison: PROTACs with C4 and C5 Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of PROTACs featuring C4 (butyl) and C5 (pentyl) alkyl linkers, offering insights into how a single methylene unit difference can impact degradation performance.

The length of the alkyl linker is a crucial parameter in the structure-activity relationship (SAR) of PROTACs. It governs the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a suboptimal linker can lead to reduced efficacy due to steric hindrance or an inability to form a stable and functional ternary complex. This comparison focuses on the subtle yet significant differences observed between PROTACs with C4 and C5 alkyl linkers.

Data Presentation: C4 vs. C5 Alkyl Linker PROTAC Performance

The following table summarizes quantitative data from hypothetical, yet representative, experimental results comparing the performance of two PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand, with the only difference being the length of the alkyl linker (C4 vs. C5).

ParameterPROTAC-C4 LinkerPROTAC-C5 LinkerRationale for Observation
Degradation Potency (DC50) 50 nM25 nMThe slightly longer C5 linker may allow for a more optimal and stable ternary complex formation, leading to more efficient degradation at lower concentrations.
Maximum Degradation (Dmax) 85%95%The improved geometry afforded by the C5 linker can result in a higher percentage of the target protein being degraded.
Ternary Complex Affinity (KD) 100 nM75 nMA lower KD value for the C5 linker-PROTAC suggests a tighter binding and more stable ternary complex, which often correlates with improved degradation.
Cellular Permeability HighModerately HighThe increased lipophilicity of the C5 linker may slightly reduce passive diffusion across cell membranes compared to the C4 linker.
Metabolic Stability (in vitro) StableStableBoth short alkyl linkers are generally expected to have good metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Target Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the C4 and C5 linker-containing PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and express the results as a percentage of the vehicle-treated control. The DC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.

  • Binding Analysis: Inject the PROTAC (with either the C4 or C5 linker) at various concentrations over the sensor surface in the presence of a constant concentration of the other protein partner (E3 ligase or target protein, respectively).

  • Data Acquisition: Measure the binding response in real-time.

  • Data Analysis: Determine the equilibrium dissociation constant (KD) for the ternary complex by analyzing the binding curves.

Mandatory Visualization

The following diagrams illustrate key concepts in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits E3 Ligase Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Poly_Ub_POI Polyubiquitinated POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow Start PROTAC Synthesis (C4 & C5 Linkers) Binding_Assay Binary Binding Assays (POI & E3 Ligase) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (SPR) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Conclusion Identify Optimal Linker Length Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Length_Influence cluster_0 Influence of Alkyl Linker Length Linker_Length Alkyl Linker Length (C4 vs. C5) Ternary_Complex_Geometry Ternary Complex Geometry & Stability Linker_Length->Ternary_Complex_Geometry Dictates Ubiquitination_Efficiency Ubiquitination Efficiency Ternary_Complex_Geometry->Ubiquitination_Efficiency Impacts Protein_Degradation Target Protein Degradation (DC50, Dmax) Ubiquitination_Efficiency->Protein_Degradation Determines

Caption: Impact of linker length on PROTAC efficacy.

A Comparative Guide to the Pharmacokinetic Properties of BRD4-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate specific proteins. A critical aspect of their therapeutic potential lies in their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent BRD4-targeting PROTACs, offering valuable insights for researchers in the design and evaluation of these novel therapeutic agents.

While the initial query focused on the specific "Mal-C4-NH-Boc" linker, publicly available pharmacokinetic data for a PROTAC utilizing this exact linker is limited. Therefore, this guide focuses on well-characterized BRD4-targeting PROTACs with varying linker chemistries to provide a relevant and data-driven comparison. We will delve into the properties of MZ1, a pioneering BRD4 degrader with a flexible PEG-based linker, and compare it with alternatives such as dBET1 and ARV-825, which employ different linkers and E3 ligase recruiters.

Quantitative Pharmacokinetic Data

The following table summarizes the available preclinical pharmacokinetic parameters for selected BRD4-targeting PROTACs in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.

PROTACTargetE3 Ligase LigandLinker TypeDose & RouteCmax (nM)Tmax (hr)t½ (hr)AUC (hr*ng/mL)Reference
dBET1 BRD4Thalidomide (CRBN)Alkyl/Ether50 mg/kg IP3920.56.692109 (last)[1][2]
MZ1 BRD4VHLPEG-----[3]
ARV-825 BRD4Pomalidomide (CRBN)PEG-----

Data for MZ1 and ARV-825 from preclinical mouse PK studies were not available in a quantitative format in the searched literature. MZ1 is reported to have high clearance in rats and low clearance in mice and is not suitable for oral administration.[3] ARV-825 has demonstrated in vivo efficacy, suggesting adequate exposure.[4][5]

The Critical Role of the Linker in PROTAC Pharmacokinetics

The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but plays a pivotal role in determining the molecule's overall physicochemical and pharmacokinetic properties. The composition, length, and rigidity of the linker can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo exposure.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): As seen in MZ1 and ARV-825, flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are commonly employed in initial PROTAC design. Their flexibility can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, long, flexible linkers can sometimes lead to poor physicochemical properties, including high molecular weight and lipophilicity, which can negatively impact solubility and permeability.

  • Rigid Linkers: Incorporating rigid moieties such as piperidine or piperazine rings into the linker can improve a PROTAC's metabolic stability and reduce its lipophilicity. This strategy can lead to improved pharmacokinetic profiles, as demonstrated by the clinical candidates ARV-110 and ARV-471, which both feature more rigid linker architectures.

Experimental Protocols

A comprehensive understanding of the experimental methodologies used to evaluate pharmacokinetic properties is crucial for interpreting and comparing data. Below is a detailed protocol for a typical in vivo pharmacokinetic study of a PROTAC in mice.

Protocol: In Vivo Pharmacokinetic Study of a PROTAC in Mice

1. Objective: To determine the pharmacokinetic profile of a PROTAC following a single intravenous (IV) and/or oral (PO) administration to mice.

2. Materials:

  • Test PROTAC compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

3. Procedure:

  • 3.1. Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least 3 days prior to the study.

    • Randomly assign animals to treatment groups (e.g., IV and PO), with at least 3-4 mice per time point.

  • 3.2. Formulation Preparation:

    • Prepare the dosing formulation of the PROTAC in the selected vehicle at the desired concentration. Ensure the formulation is homogenous and stable.

  • 3.3. Dosing:

    • Intravenous (IV) Administration: Administer the PROTAC solution via the tail vein at a specified dose (e.g., 1-5 mg/kg).

    • Oral (PO) Administration: Administer the PROTAC suspension or solution via oral gavage at a specified dose (e.g., 10-50 mg/kg).

  • 3.4. Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. Typical time points for IV administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, they are: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal bleed).

    • Immediately place the collected blood into EDTA-coated tubes and keep on ice.

  • 3.5. Plasma Preparation:

    • Centrifuge the blood samples at approximately 4°C and 2000 x g for 10-15 minutes to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to clean tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • 3.6. Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in mouse plasma.

    • Analyze the plasma samples to determine the concentration of the PROTAC at each time point.

  • 3.7. Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • t½: Elimination half-life.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Bioavailability): For PO administration, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the BRD4 signaling pathway and a typical experimental workflow for evaluating PROTACs.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BRD4 Ubiquitin Ubiquitin

Caption: BRD4 signaling pathway and mechanism of PROTAC-mediated degradation.

PROTAC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A PROTAC Synthesis & Characterization B Binding Assays (e.g., SPR, ITC) A->B C Cellular Degradation Assays (e.g., Western Blot, HiBiT) A->C D Cytotoxicity Assays C->D E Pharmacokinetic (PK) Studies in Mice C->E F Pharmacodynamic (PD) Studies (Target Degradation) E->F G Efficacy Studies in Xenograft Models F->G H Toxicology Studies G->H

Caption: General experimental workflow for the evaluation of PROTACs.

Conclusion

The pharmacokinetic properties of PROTACs are a critical determinant of their therapeutic success. This guide highlights the importance of the linker in influencing these properties, with a trend towards more rigid linkers in clinically advanced candidates. The provided data and protocols offer a valuable resource for researchers working on the design and evaluation of novel PROTACs. As the field continues to evolve, a deeper understanding of the structure-pharmacokinetic relationships will be paramount in developing the next generation of targeted protein degraders with optimal drug-like properties.

References

Safety Operating Guide

Proper Disposal of Mal-C4-NH-Boc: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Mal-C4-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound, while a valuable tool in drug development, contains a maleimide moiety, which presents specific hazards. The maleimide functional group renders this compound and its waste corrosive and toxic.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][2]

Hazard Identification and Classification

The primary hazards associated with this compound are due to the maleimide component. It is classified for transport as a corrosive and toxic solid.

Hazard ClassificationDescriptionUN Number
Corrosive Solid, Toxic Contains maleimide, which is corrosive and toxic.UN2923

This data is based on the hazardous properties of the maleimide functional group.[1][3]

Experimental Protocols for Disposal

Direct chemical neutralization of this compound waste in a standard laboratory setting is not recommended without a specific, validated protocol. The reactivity of the maleimide group and the potential for hazardous byproducts necessitate that disposal be managed by a licensed professional waste disposal service.[4]

Step-by-Step Disposal Procedures

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Container Management:

    • Use only approved, leak-proof containers for waste collection.

    • Ensure containers are kept tightly closed when not in use.[1]

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

    • Storage areas should be equipped with secondary containment to prevent the spread of material in case of a spill.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office.

    • For minor spills, and only if you are trained to do so, carefully clean up the material while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid generating dust from solid material.[2] Use a dry clean-up procedure and place the collected material in the designated hazardous waste container.[2]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your EHS or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

A Generate this compound Waste B Is the waste solid or liquid? A->B C Collect in designated solid hazardous waste container B->C Solid D Collect in designated liquid hazardous waste container B->D Liquid E Label container with: 'Hazardous Waste' 'this compound' C->E D->E F Store in secure, ventilated area with secondary containment E->F G Is container full? F->G H Continue use G->H No I Request pickup by EHS/licensed contractor G->I Yes

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for detailed guidance.

References

Personal protective equipment for handling Mal-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of Mal-C4-NH-Boc, an alkyl/ether-based linker vital for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the known hazards of its constituent functional groups: the maleimide moiety, a reactive electrophile, and the Boc-protected amine.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect from splashes. Should fit snugly and provide side-shield protection.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against spills.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound.

ProcedureGuideline
Receiving and Storage Upon receipt, inspect the container for any damage. Store the compound at -20°C in a tightly sealed container, protected from light and moisture.
Equilibration Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the maleimide group.
Weighing Weigh the solid compound in a chemical fume hood. Avoid creating dust.
Solution Preparation Prepare solutions immediately before use. For long-term storage of solutions, use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store at -20°C. Aqueous solutions are not recommended for storage due to the hydrolysis of the maleimide.

Experimental Protocol: General Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.

StepProcedureKey Considerations
1. Prepare Thiol-Molecule Dissolve the thiol-containing molecule in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES). If disulfide bonds are present, they may need to be reduced using a reagent like TCEP.Buffers should be free of primary and secondary amines and other thiols.
2. Prepare this compound Prepare a stock solution of this compound in anhydrous DMSO or DMF.Prepare this solution fresh for optimal reactivity.
3. Conjugation Reaction Add the this compound stock solution to the thiol-molecule solution. The molar ratio will need to be optimized for the specific application.The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction mixture from light.
4. Quenching (Optional) The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.This step consumes any unreacted maleimide.
5. Purification Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated, labeled hazardous waste container.
Liquid Waste Collect all liquid waste, including reaction mixtures and solvent rinses (e.g., DMSO, DMF), in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Empty Containers Rinse the empty container with an appropriate solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Workflow for this compound Handling and Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_disposal Disposal storage Store this compound at -20°C equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid conjugate React Thiol-Molecule with this compound dissolve->conjugate collect_liquid Collect Liquid Waste dissolve->collect_liquid thiol_prep Prepare Thiol-Molecule in Buffer (pH 6.5-7.5) thiol_prep->conjugate purify Purify Conjugate conjugate->purify conjugate->collect_liquid purify->collect_liquid

Caption: Workflow for handling this compound from storage to use in a conjugation reaction and waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.